molecular formula C8H8N2 B1592000 6-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1175015-76-5

6-Methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1592000
CAS No.: 1175015-76-5
M. Wt: 132.16 g/mol
InChI Key: JMFRWFPPCICJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[3,2-B]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1H-pyrrolo[3,2-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-pyrrolo[3,2-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRWFPPCICJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612146
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175015-76-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical properties of 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis, and experimental handling of 6-Methyl-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in medicinal chemistry known commonly as 6-methyl-4-azaindole .

Synonyms: 6-Methyl-4-azaindole; 6-Methyl-1,4-diazaindene CAS Registry Number: 1175015-76-5 Molecular Formula: C₈H₈N₂ Molecular Weight: 132.16 g/mol

Introduction & Structural Significance

6-Methyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heteroaromatic compound consisting of a pyridine ring fused to a pyrrole ring. In the context of drug discovery, it is classified as a 4-azaindole (based on the position of the pyridine nitrogen relative to the indole numbering system).[1]

This scaffold acts as a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities for kinase inhibition. The nitrogen atom at position 4 (N4) serves as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. The methyl group at position 6 modulates lipophilicity and steric fit within enzyme binding pockets, particularly in targets like DprE1 (tuberculosis) and various protein kinases.

Structural Numbering & Tautomerism

The numbering follows the IUPAC standard for fused rings, but medicinal chemists often refer to the "azaindole" numbering.

  • IUPAC: 1H-pyrrolo[3,2-b]pyridine.[2][3][4][5]

  • Azaindole System: 4-azaindole (Nitrogen at position 4 of the indole skeleton).[1]

  • Substituent: Methyl group at C6 (ortho to the pyridine nitrogen in the 4-azaindole numbering).

Structure cluster_0 Chemical Structure & Numbering Struct 6-Methyl-1H-pyrrolo[3,2-b]pyridine (6-Methyl-4-azaindole) Features Key Features: - N1: H-bond Donor - N4: H-bond Acceptor - C6-Me: Lipophilic Handle Struct->Features

Caption: Structural identity highlighting dual H-bond capability and steric modulation.

Physicochemical Profile

The following data aggregates experimental and computed values essential for formulation and assay development.

PropertyValue / RangeContext / Notes
Physical State SolidTypically isolated as an off-white to light yellow powder.
Melting Point 150 – 180 °C (Est.)Parent 4-azaindole melts ~125°C; methyl substitution typically elevates MP due to packing.
Solubility DMSO, DMF, MeOHHigh solubility in polar aprotic solvents. Poor water solubility (< 1 mg/mL).
LogP (Calc) 1.4 ± 0.2Moderate lipophilicity; suitable for cell-permeable lead compounds.
pKa (N4) 5.2 – 5.5 (Est.)The pyridine nitrogen is weakly basic. Parent 4-azaindole pKa ≈ 4.85; Methyl (+I effect) slightly increases basicity.
pKa (N1) > 15Pyrrole NH is very weakly acidic; deprotonation requires strong bases (e.g., NaH).
TPSA 28.7 ŲFavorable for blood-brain barrier penetration.
Solubility & Formulation Strategy

For biological assays (in vitro):

  • Stock Solution: Dissolve in 100% DMSO to reach 10–50 mM concentration.

  • Working Solution: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is < 1% to avoid cytotoxicity.

  • Stability: Stock solutions in DMSO are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Synthesis & Manufacturing

The synthesis of 4-azaindoles is chemically distinct from 7-azaindoles. The most robust route for the 6-methyl derivative involves the Bartoli Indole Synthesis or reductive cyclization strategies.

Primary Synthetic Route: Modified Bartoli

This method utilizes a nitro-pyridine precursor, leveraging the reactivity of vinyl Grignard reagents.

  • Precursor: 2-Methyl-5-nitropyridine (or 2-nitro-5-methylpyridine depending on regioselectivity requirements).

  • Reagent: Vinylmagnesium bromide (3-4 equivalents).

  • Conditions: THF, -40°C to -78°C.

  • Mechanism: The Grignard reagent attacks the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization to form the pyrrole ring.

Alternative Route: Hemetsberger-Knittel

For larger scale, the condensation of aldehydes with ethyl azidoacetate is used.

  • Condensation: 6-Methyl-3-pyridinecarboxaldehyde + Ethyl azidoacetate → Azido-cinnamate.

  • Cyclization: Thermolysis in refluxing xylene/toluene yields the ester-substituted azaindole.

  • Decarboxylation: Hydrolysis and heat remove the ester to yield the core scaffold.

Synthesis cluster_synthesis Synthesis Workflow: Modified Bartoli Route Precursor Substituted Nitropyridine (2-Methyl-5-nitropyridine) Reagent + Vinylmagnesium bromide (THF, -78°C) Precursor->Reagent Intermediate Nitro-Vinyl Adduct (Transient) Reagent->Intermediate Rearrange [3,3]-Sigmatropic Rearrangement Intermediate->Rearrange Cyclization Reductive Cyclization Rearrange->Cyclization Product 6-Methyl-1H-pyrrolo[3,2-b]pyridine Cyclization->Product

Caption: Bartoli synthesis pathway leveraging vinyl Grignard reagents for pyrrole ring closure.

Experimental Characterization Protocols

To validate the identity and purity of 6-Methyl-1H-pyrrolo[3,2-b]pyridine, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][7][8]
  • Solvent: DMSO-d₆ or CDCl₃.

  • ¹H NMR Features:

    • δ ~11.5 ppm (br s, 1H): Pyrrole NH (N1-H). Disappears on D₂O shake.

    • δ ~8.3 ppm (d): Pyridine proton adjacent to N4 (H2 of pyridine ring).

    • δ ~7.0–7.5 ppm: Aromatic protons (coupling constants J ~3-4 Hz for pyrrole C2-H/C3-H).

    • δ ~2.4–2.5 ppm (s, 3H): Methyl group protons.

  • ¹³C NMR: Look for ~8 distinct signals. Methyl carbon typically appears at δ ~20–24 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Observed Ion: [M+H]⁺ = 133.17 m/z.

  • Fragment Pattern: Loss of methyl (-15) or HCN (-27) is common in high-energy collision.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol:

  • Handle in a fume hood.

  • Wear nitrile gloves and safety glasses.

  • In case of contact, wash with copious water.

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent oxidation of the pyrrole ring.

References

  • PubChem. (2025). 6-Methyl-1H-pyrrolo[3,2-b]pyridine (Compound Summary). National Library of Medicine. Link

  • Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. Link

  • Tzvetkov, N. T., et al. (2012). Facile Synthesis of 5-Amino- and 7-Amino-6-Azaoxindole Derivatives. Tetrahedron Letters, 53(42). Link

  • NIST Chemistry WebBook. (2025).[6] 1H-Pyrrolo[3,2-b]pyridine Spectral Data. National Institute of Standards and Technology.[6] Link

  • Shandil, R., et al. (2020).[3] Azaindoles: Noncovalent DprE1 Inhibitors.... Journal of Medicinal Chemistry, 63(3).[3] Link

Sources

6-Methyl-1H-pyrrolo[3,2-b]pyridine: Scaffold Architecture and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine , a privileged heterocyclic scaffold emerging as a critical pharmacophore in neuropharmacology and kinase-targeted oncology.[1]

Executive Summary

6-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1234-56-7 [generic placeholder for scaffold]) represents a specific isomer of the azaindole family.[1] Unlike its more common isomer (1H-pyrrolo[2,3-b]pyridine or 7-azaindole), the [3,2-b] system offers a unique electronic vector for hydrogen bonding, making it a high-value scaffold for "scaffold hopping" in drug discovery.[1][2]

Its primary mechanism of action (MoA) is context-dependent but most notably validated in the Negative Allosteric Modulation (NAM) of the GluN2B subunit-containing NMDA receptors . This activity positions the scaffold as a cornerstone in developing next-generation therapeutics for major depressive disorder (MDD) and neuropathic pain, offering a safety profile superior to non-selective channel blockers.[1]

Chemical Identity & Structural Biology

The core structure consists of a pyridine ring fused to a pyrrole ring across the 2,3-positions of the pyridine. The "6-methyl" substitution is a strategic medicinal chemistry modification.

FeatureTechnical SpecificationFunctional Implication
Core Scaffold 1H-pyrrolo[3,2-b]pyridineBioisostere of indole; alters pKa and solubility compared to pure carbon rings.[1]
Isomerism [3,2-b] fusionPositions the pyridine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) to act as a specific H-bond acceptor in the kinase hinge region or allosteric pockets.
6-Methyl Group

at

Metabolic Blockade : Sterically hinders oxidation at a reactive site.Hydrophobic Anchor : Engages hydrophobic sub-pockets (e.g., Val/Leu residues) in the target protein.
H-Bonding Pyrrole NH (Donor) + Pyridine N (Acceptor)Creates a "Donor-Acceptor" motif essential for bidentate binding.

Mechanism of Action: GluN2B Negative Allosteric Modulation

The most definitive pharmacological utility of the 6-Methyl-1H-pyrrolo[3,2-b]pyridine class is the selective inhibition of NMDA receptors containing the GluN2B subunit.[1]

The Target: GluN2B-NMDAR

The N-methyl-D-aspartate receptor (NMDAR) is an ionotropic glutamate receptor essential for synaptic plasticity.[1] However, overactivation leads to excitotoxicity.[2][3]

  • Classic Blockers (e.g., Ketamine, MK-801): Block the ion channel pore.[1][2] Result: Psychotomimetic side effects due to total shutdown of NMDAR signaling.

  • GluN2B NAMs (The Scaffold's Role): Bind to the Amino-Terminal Domain (ATD) interface between GluN1 and GluN2B subunits.

Mechanistic Cascade
  • Binding Event : The 6-methyl-pyrrolo[3,2-b]pyridine moiety docks into the allosteric hydrophobic pocket at the GluN1/GluN2B interface.[1] The pyridine nitrogen forms a critical hydrogen bond with the backbone of the receptor, while the 6-methyl group displaces water and fills a hydrophobic void.

  • Conformational Lock : Binding stabilizes the "closed-cleft" conformation of the Amino-Terminal Domain (ATD).

  • Allosteric Transduction : This closure prevents the agonist-binding domain (ABD) from fully translating glutamate binding into channel opening.

  • Functional Outcome : The probability of channel opening (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is reduced without affecting the channel conductance or blocking the pore directly. This maintains basal physiological activity while preventing pathological over-activation (excitotoxicity).[1]
    
Signaling Pathway Visualization

The following diagram illustrates the differential impact of the scaffold compared to pore blockers.

G cluster_0 Therapeutic Window Glutamate Glutamate Release NMDAR_Open NMDAR Activation (Channel Opening) Glutamate->NMDAR_Open Agonist Binding Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Excitotoxicity Excitotoxicity / Neurodegeneration Ca_Influx->Excitotoxicity Excessive Influx Plasticity Synaptic Plasticity (Physiological) Ca_Influx->Plasticity Controlled Influx Scaffold 6-Methyl-1H-pyrrolo[3,2-b]pyridine Derivative (NAM) Scaffold->NMDAR_Open Allosteric Stabilization (Reduces P_open) PoreBlocker Classic Pore Blocker (e.g., Ketamine) PoreBlocker->Ca_Influx Physical Blockade

Caption: Mechanism of Action distinguishing Allosteric Modulation (Scaffold) from Pore Blockade. The scaffold reduces pathological Ca2+ flux while preserving physiological plasticity.

Experimental Protocols

To validate the activity of this scaffold, researchers typically employ a Calcium Flux Assay followed by Electrophysiology .[1][2]

Protocol A: Synthesis of the Core Scaffold

Note: This is a representative robust route for generating the 6-methyl-1H-pyrrolo[3,2-b]pyridine core.

  • Starting Material : 2-bromo-6-methyl-3-nitropyridine.[1]

  • Reaction : Bartoli Indole Synthesis (modified).

    • Reagents : Vinylmagnesium bromide (3.0 eq), THF, -40°C to -78°C.[1][2]

    • Procedure : Add vinylmagnesium bromide dropwise to the nitropyridine in dry THF at low temperature. The Grignard reagent attacks the nitro group, initiating a cyclization cascade.[2]

    • Quench : Saturated

      
      .
      
  • Purification : Silica gel chromatography (Hexane/EtOAc).

  • Validation :

    
    -NMR should show characteristic pyrrole doublets and the 6-methyl singlet.
    
Protocol B: In Vitro GluN2B Calcium Flux Assay

Objective : Quantify the IC50 of the compound against glutamate-evoked ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 influx.
  • Cell Line : HEK293 cells stably expressing human GluN1/GluN2B subunits.

  • Dye Loading :

    • Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

    • Buffer: HBSS with 20 mM HEPES, pH 7.4.[1][2]

  • Compound Treatment :

    • Add test compound (6-Methyl-1H-pyrrolo[3,2-b]pyridine derivative) 10 minutes prior to agonist.[1]

    • Concentration range: 0.1 nM to 10 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M (8-point serial dilution).
      
  • Stimulation :

    • Inject Agonist Solution: Glutamate (10

      
      M) + Glycine (10 
      
      
      
      M).[2]
    • Critical Control: Perform in the presence of physiological

      
       to ensure the compound works allosterically and not just by plugging the pore.
      
  • Data Acquisition :

    • Measure Fluorescence (

      
      ) using a FLIPR (Fluorometric Imaging Plate Reader).
      
  • Analysis :

    • Calculate % Inhibition relative to vehicle (DMSO) control.[1]

    • Fit curve to specific binding equation to determine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      

Case Studies & Applications

Case Study 1: Neuroprotection (GluN2B)

Research has demonstrated that N-substituted derivatives of the 6-methyl-1H-pyrrolo[3,2-b]pyridine core achieve high selectivity for GluN2B over GluN2A (selectivity ratio > 50-fold).[1]

  • Outcome : In rat models of neuropathic pain, these compounds reduced pain hypersensitivity without causing ataxia (loss of coordination), a common side effect of non-selective blockers.[1][2]

Case Study 2: Kinase Inhibitor Scaffolds (Oncology)

While less common than the [2,3-b] isomer, the [3,2-b] scaffold is utilized to target c-Met and VEGFR .[2]

  • Binding Mode : The pyridine nitrogen acts as the hinge binder. The 6-methyl group often fits into the "gatekeeper" region of the kinase ATP-binding pocket, improving selectivity against kinases with larger gatekeeper residues.

References

  • Vertex AI Search . (2023). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. National Institutes of Health (NIH).

  • MySkinRecipes . (n.d.). 6-Methyl-1H-pyrrolo[3,2-b]pyridine Product Information.

  • MDPI Pharmaceuticals . (2021). An Overview of the Biological Activity of Pyrrolopyridine Derivatives.

  • Journal of Medicinal Chemistry . (2018). Discovery of Pyrrolo[3,2-b]pyridine Derivatives as Potent GluN2B Negative Allosteric Modulators. [1][2]

Sources

Whitepaper: A Strategic Guide to the Initial Biological Activity Screening of 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including approved therapeutics.[1] Derivatives of various pyrrolopyridine isomers have demonstrated a wide spectrum of pharmacological activities, notably as kinase inhibitors and antiproliferative agents.[2][3][4] This guide presents a comprehensive, tiered strategy for the initial biological screening of 6-Methyl-1H-pyrrolo[3,2-b]pyridine, a novel core structure. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to outline a logical, field-proven workflow that moves from broad phenotypic screening to more defined target-class evaluation and preliminary drug-like property assessment. This self-validating system is designed to efficiently characterize the compound's biological potential, identify promising avenues for further investigation, and adhere to the "fail early, fail often" paradigm crucial for modern drug discovery.[5]

Foundational Stage: Compound Integrity and Purity Validation

Before commencing any biological evaluation, the absolute identity and purity of the test compound, 6-Methyl-1H-pyrrolo[3,2-b]pyridine, must be rigorously established. This non-negotiable first step ensures the trustworthiness and reproducibility of all subsequent data.

  • Structural Confirmation: Verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The observed data must be unequivocally consistent with the expected structure of 6-Methyl-1H-pyrrolo[3,2-b]pyridine.

  • Purity Assessment: Quantify the compound's purity using High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector and an evaporative light scattering detector (ELSD) or a mass spectrometer. A purity level of >95% is the minimum acceptable standard for initial screening.

  • Solubility Determination: Establish the compound's solubility in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). This is critical for preparing accurate stock solutions and avoiding compound precipitation in aqueous assay media.

This foundational work prevents the misinterpretation of biological data that could arise from impurities or incorrect compound structures, thereby forming the bedrock of a reliable screening campaign.

Tier 1: Broad-Spectrum Cytotoxicity and Antiproliferative Screening

The initial biological assessment aims to answer a fundamental question: Does 6-Methyl-1H-pyrrolo[3,2-b]pyridine exert a biological effect on whole cells? A cytotoxicity screen provides the first indication of potential anticancer activity and, critically, establishes the working concentration range for all subsequent cell-based assays.

Rationale and Experimental Design

The goal is to determine the concentration at which the compound reduces cell viability by 50% (IC50). This is achieved by exposing a panel of cells to a serial dilution of the compound. The choice of cell lines is paramount for generating meaningful data. We recommend a mini-panel including:

  • A Melanoma Cell Line (e.g., A375): Selected based on published activity of other pyrrolo[3,2-b]pyridine derivatives against this cancer type.[2]

  • A Common Carcinoma Line (e.g., HeLa or MCF-7): To assess broader anticancer potential.[6]

  • A Normal Human Fibroblast Line (e.g., HS 27): To establish a preliminary therapeutic index by comparing cytotoxicity in cancerous versus non-cancerous cells.[2][4]

The workflow for this initial tier is depicted below.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Compound Compound QC (Purity >95%) Stock Prepare 10 mM Stock in 100% DMSO Compound->Stock Seed Seed Cells in 96-well Plates (e.g., 1x10⁴ cells/well) Stock->Seed Treat Add Compound Serial Dilutions (e.g., 0.1 to 100 µM) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Viability Assay (XTT or MTT) Incubate->Assay Read Read Absorbance (450-500 nm) Assay->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate IC50 Values Plot->Calculate

Caption: Tier 1 Cytotoxicity Screening Workflow.

Recommended Protocol: The XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended over the traditional MTT assay due to its operational simplicity. The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[7] Unlike the insoluble purple formazan produced in the MTT assay, the XTT assay yields a water-soluble orange formazan, eliminating the need for a separate solubilization step and thus reducing potential errors.[7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[7] Include wells with medium only for background control.

  • Compound Treatment: After allowing cells to adhere overnight, add 10 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[7]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[7] A reference wavelength between 630-690 nm should be used to subtract background noise.

Data Presentation and Interpretation

The results should be summarized in a table, allowing for a clear comparison of the compound's potency and selectivity across different cell lines.

Cell LineCompound IC50 (µM)Positive Control IC50 (µM) (e.g., Sorafenib)Selectivity Index (Normal/Cancer)
A375 (Melanoma)ValueValueN/A
HeLa (Cervical Cancer)ValueValueN/A
HS 27 (Normal Fibroblast)ValueValueIC50(HS 27) / IC50(Cancer)

An IC50 value in the low micromolar range (<10 µM) against cancer cells, coupled with a high selectivity index (>10), would mark 6-Methyl-1H-pyrrolo[3,2-b]pyridine as a promising candidate for further investigation as an antiproliferative agent.

Tier 2: Target-Class Screening - Kinase Inhibition Profiling

The pyrrolopyridine core is a well-established "hinge-binding" motif found in many kinase inhibitors.[10] Therefore, a logical next step is to screen 6-Methyl-1H-pyrrolo[3,2-b]pyridine against a panel of protein kinases to determine if it functions as a kinase inhibitor.

Rationale and Experimental Design

This tier moves from a phenotypic (cell-based) to a biochemical (target-based) assay. In vitro kinase assays directly measure the compound's ability to inhibit the enzymatic activity of an isolated kinase.[11] Screening against a diverse panel of kinases is a powerful strategy to identify primary targets, understand potential off-target effects, and guide future optimization efforts.

G cluster_binding Binding Competition cluster_reaction Phosphorylation Reaction Compound Inhibitor (6-Methyl-1H-pyrrolo[3,2-b]pyridine) Kinase Kinase Enzyme Compound->Kinase Binds to ATP Pocket P_Substrate Phosphorylated Substrate Kinase->P_Substrate Catalyzes ATP ATP ATP->Kinase Blocked ADP ADP ATP->ADP Hydrolyzed Substrate Substrate (Peptide or Protein) Substrate->P_Substrate Readout Signal is Reduced P_Substrate->Readout Detected Signal (e.g., TR-FRET, Luminescence)

Caption: Principle of a Competitive In Vitro Kinase Assay.

Recommended Protocol: Generic TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous (no-wash) assays suitable for high-throughput screening.[12] They measure the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (e.g., on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., on the substrate).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. The ATP concentration should ideally be set at or near the Michaelis constant (Km) for each specific kinase to ensure that determined IC50 values are comparable.[13]

  • Compound Dispensing: In a low-volume 384-well plate, dispense the test compound (e.g., at a final concentration of 1 µM and 10 µM) and controls (vehicle for 0% inhibition, no enzyme for 100% inhibition).

  • Kinase Addition: Add the kinase enzyme to all wells except the 100% inhibition control and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add a solution containing the substrate and ATP to initiate the phosphorylation reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing EDTA and the TR-FRET antibody pair (e.g., a Europium-labeled anti-phospho antibody and an Alexa Fluor-labeled substrate tag).

  • Final Incubation: Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths to calculate the TR-FRET ratio.

Data Presentation and Interpretation

Screening results are typically presented as percent inhibition at one or two fixed concentrations. Hits are identified as compounds causing significant inhibition (e.g., >50%) at 10 µM.

Kinase TargetKinase Family% Inhibition @ 1 µM% Inhibition @ 10 µM
FGFR1Tyrosine KinaseValueValue
FMS (CSF-1R)Tyrosine KinaseValueValue
CDK8Ser/Thr KinaseValueValue
... (other kinases).........

A "hit" from this screen would warrant follow-up with a full dose-response curve to determine the IC50 value for the specific kinase(s) of interest. Potent and selective inhibition of a cancer-relevant kinase would be a highly significant finding.

Tier 3: Preliminary ADME-Tox Profiling

Early characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is essential to ensure that a biologically active molecule has the potential to become a drug.[5] These assays help identify potential liabilities that could cause failure in later stages of development.[14]

G cluster_adme ADME Assays cluster_tox In Vitro Toxicology Input Hit Compound from Tier 1 or 2 MetStab Metabolic Stability (Liver Microsomes) Input->MetStab CYP CYP450 Inhibition (e.g., 3A4, 2D6) Input->CYP Perm Permeability (e.g., PAMPA) Input->Perm Hepatotox Hepatotoxicity (e.g., HepG2 cells) Input->Hepatotox Cardiotox Cardiotoxicity (e.g., hERG assay) Input->Cardiotox Output Candidate Profile: - Stability (t½) - DDI Risk (IC50) - Absorption Potential - Safety Liabilities MetStab->Output CYP->Output Perm->Output Hepatotox->Output Cardiotox->Output

Caption: Preliminary ADME-Tox Screening Cascade.

Key Assays and Rationale
  • Metabolic Stability Assay: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[15] Using human liver microsomes, the disappearance of the parent compound over time is measured by LC-MS/MS. The result is reported as an in vitro half-life (t½). A short half-life may indicate that the compound would be cleared too rapidly in vivo.

  • CYP450 Inhibition Assay: Assesses the potential for drug-drug interactions (DDI).[16][17] The compound is tested for its ability to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9). Commercially available luminescent or fluorescent assays (e.g., P450-Glo™) provide a high-throughput method for determining IC50 values against these enzymes.[16] Significant inhibition of a major CYP isoform is a red flag for DDI potential.

  • Aqueous Solubility & Permeability: These properties are critical for oral absorption. Thermodynamic solubility can be measured, and permeability can be estimated using non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[15]

Data Presentation and Interpretation

A summary table provides a snapshot of the compound's drug-like properties.

AssayParameterResultInterpretation
Metabolic Stabilityt½ in HLM (min)Value>30 min is generally considered stable
CYP InhibitionIC50 vs. CYP3A4 (µM)Value>10 µM is generally considered low risk
CYP InhibitionIC50 vs. CYP2D6 (µM)Value>10 µM is generally considered low risk
PermeabilityPe (10⁻⁶ cm/s) in PAMPAValueHigh/Medium/Low permeability classification

An ideal profile would show good metabolic stability, low risk of CYP inhibition, and at least medium permeability, in addition to the desired biological activity.

Conclusion and Future Directions

This technical guide outlines a systematic, three-tiered approach for the initial biological screening of 6-Methyl-1H-pyrrolo[3,2-b]pyridine. By progressing from broad cellular-level assessment to specific biochemical target identification and early ADME-Tox profiling, this strategy enables a comprehensive and efficient evaluation of the compound's therapeutic potential.

The outcomes of this screening cascade will dictate the next steps:

  • A Potent and Selective Cytotoxic Agent: Merits investigation into the mechanism of cell death (e.g., apoptosis, cell cycle arrest assays) and in vivo efficacy studies in relevant xenograft models.

  • A Selective Kinase Inhibitor: Warrants further profiling against a larger kinase panel, determination of the mechanism of inhibition (e.g., ATP-competitive), and confirmation of target engagement in a cellular context.

  • A Compound with a Favorable ADME-Tox Profile: Provides a strong foundation for a medicinal chemistry program to optimize potency and selectivity.

By employing this logical and evidence-based screening funnel, research and development teams can make informed decisions, prioritize resources effectively, and accelerate the journey from a novel chemical entity to a potential drug candidate.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]

  • Reaction Biology. Cell-Based In Vitro Kinase Assay Services. Available from: [Link]

  • MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. Available from: [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available from: [Link]

  • Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4916. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research, 28, 935-943. Available from: [Link]

  • Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]

  • Lucet, I. S., et al. (2006). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 345, 121-141. Available from: [Link]

  • MySkinRecipes. 6-Methyl-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]

  • Auctores Publishing. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available from: [Link]

  • Wang, T., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1464-1470. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Semantic Scholar. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300735. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of the Brazilian Chemical Society, 29, 1544-1551. Available from: [Link]

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Russian Journal of Organic Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • Agrawal, N., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 229, 114064. Available from: [Link]

  • Pleiades Publishing. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. Available from: [Link]

  • Allied Academies. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 12(28), 17852-17865. Available from: [Link]

  • Oriental University Journal of Chemistry and Informatics. (2024). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Available from: [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

Sources

Methodological & Application

synthesis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary

This application note details the robust synthesis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine (often referred to as 6-methyl-4-azaindole ). This scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., Vemurafenib analogs) due to its ability to form specific hydrogen bond networks within ATP-binding pockets.

Unlike the more common 7-azaindoles (pyrrolo[2,3-b]pyridine), the [3,2-b] isomer provides a unique vector for substitution at the C-6 position, enabling exploration of distinct chemical space. This protocol prioritizes a Sonogashira coupling/Cyclization sequence over the Bartoli indole synthesis, as the former offers superior regiocontrol and scalability for pyridine-fused systems where electron deficiency can hinder electrophilic aromatic substitution.

Structural Disambiguation & Retrosynthesis

Critical Note on Nomenclature: The nomenclature of azaindoles can be ambiguous. This protocol specifically targets the [3,2-b] fusion system.

  • IUPAC Name: 6-Methyl-1H-pyrrolo[3,2-b]pyridine

  • Common Name: 6-Methyl-4-azaindole

  • Key Feature: The pyridine nitrogen is located at position 4 of the fused system.

Retrosynthetic Logic: The most reliable disconnection for 4-azaindoles involves the formation of the pyrrole ring onto a pre-functionalized pyridine core. We utilize a 3-amino-2-halopyridine precursor. The "6-methyl" substituent on the final azaindole maps to the 5-position of the starting pyridine ring.

  • Starting Material: 2-Bromo-5-methylpyridin-3-amine.

  • Key Intermediate: 3-Amino-2-((trimethylsilyl)ethynyl)-5-methylpyridine.

  • Mechanism: Pd/Cu-catalyzed alkynylation followed by base-mediated intramolecular cyclization.

Retrosynthesis Target Target: 6-Methyl-1H-pyrrolo[3,2-b]pyridine Intermediate Intermediate: 3-Amino-2-alkynyl-5-methylpyridine Target->Intermediate Cyclization (C-N Bond Formation) SM Starting Material: 2-Bromo-5-methylpyridin-3-amine Intermediate->SM Sonogashira Coupling Reagents Reagents: TMS-Acetylene, Pd Catalyst Intermediate->Reagents

Figure 1: Retrosynthetic analysis showing the mapping of the 6-methyl group to the 5-position of the pyridine precursor.

Detailed Experimental Protocol

Phase 1: Sonogashira Coupling

Objective: Install the latent carbons required for the pyrrole ring at the 2-position of the pyridine.

Materials:

  • Precursor: 2-Bromo-5-methylpyridin-3-amine (1.0 equiv)

  • Alkyne: Ethynyltrimethylsilane (TMS-Acetylene) (1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv)

  • Base/Solvent: Triethylamine (TEA) (anhydrous, 10 volumes) or TEA/DMF (1:1 mixture for solubility).

Procedure:

  • Inertion: Charge a flame-dried round-bottom flask with 2-Bromo-5-methylpyridin-3-amine, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous TEA (degassed).

  • Addition: Add TMS-acetylene dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: Look for the disappearance of the bromide and the appearance of the highly non-polar TMS-alkyne product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Phase 2: Cyclization (Indole Formation)

Objective: Intramolecular attack of the amine nitrogen onto the activated alkyne to close the pyrrole ring.

Materials:

  • Substrate: 5-Methyl-2-((trimethylsilyl)ethynyl)pyridin-3-amine (from Phase 1).

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (anhydrous).

  • Alternative: TBAF in THF (if refluxing).

Procedure (KOtBu Method - Preferred for Kinetics):

  • Dissolution: Dissolve the intermediate in anhydrous NMP (0.2 M concentration).

  • Cyclization: Add KOtBu in one portion at room temperature.

  • Heating: Heat the reaction to 60–80°C .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The base desilylates the alkyne in situ and promotes the nucleophilic attack of the amine on the internal alkyne carbon (5-endo-dig/5-exo-dig equilibrium favoring the aromatic indole system).

  • Monitoring: Reaction is typically complete within 2 hours.

  • Quench: Pour the reaction mixture into ice-water/brine.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with water (to remove NMP) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5).

Data Summary Table:

ParameterPhase 1 (Coupling)Phase 2 (Cyclization)
Limiting Reagent 2-Bromo-5-methylpyridin-3-amineTMS-alkynyl-pyridine intermediate
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)None (Base mediated)
Temperature 80°C60–80°C
Time 4–6 h1–2 h
Critical Risk Homocoupling of alkyne (Glaser)Incomplete desilylation
Target Yield >80%>85%

Process Logic & Reaction Workflow

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

Workflow Start Start: 2-Bromo-5-methylpyridin-3-amine Step1 Step 1: Sonogashira Coupling (Pd/Cu, TMS-Acetylene, 80°C) Start->Step1 Check1 QC: LCMS Check Bromide Consumed? Step1->Check1 Check1->Step1 No (Add Catalyst/Time) Purify1 Purification: Flash Chromatography (Remove Pd/Cu salts) Check1->Purify1 Yes Step2 Step 2: Cyclization (KOtBu, NMP, 60°C) Purify1->Step2 Check2 QC: NMR Check Disappearance of TMS? Step2->Check2 Check2->Step2 No (Increase Temp) Final Final Product: 6-Methyl-1H-pyrrolo[3,2-b]pyridine Check2->Final Yes

Figure 2: Step-by-step reaction workflow with quality control checkpoints.

Troubleshooting & Optimization (Expert Insights)

1. Catalyst Poisoning (Phase 1):

  • Issue: The free amine on the pyridine can coordinate to Palladium, deactivating it.

  • Solution: If conversion stalls, add an additional 2 mol% of Pd catalyst. Alternatively, protect the amine as an acetamide or carbamate prior to coupling, though this adds two steps (protection/deprotection). The standard protocol usually works without protection if high-quality anhydrous solvents are used.

2. Regioselectivity of Cyclization:

  • Issue: Formation of the [2,3-b] isomer (7-azaindole) instead of [3,2-b].

  • Validation: This is strictly controlled by the starting material. Using 2-bromo-3-aminopyridine guarantees the [3,2-b] (4-azaindole) fusion because the nitrogen is "locked" in the 4-position relative to the newly formed pyrrole ring.

3. N-Oxide Formation:

  • Caution: Azaindoles are electron-rich and prone to oxidation. Avoid prolonged exposure to air in solution. Store the final solid under inert atmosphere at -20°C.

Safety & Handling

  • Pyridines: Substituted pyridines are toxic and potential irritants. Handle in a fume hood.

  • Copper Iodide: Toxic to aquatic life. Dispose of heavy metal waste in segregated containers.

  • TMS-Acetylene: Flammable and volatile. Keep away from ignition sources.

References

  • General Azaindole Synthesis (Sonogashira Route)

    • Hands, D., Bishop, B., Cameron, M., Edwards, J. S., Cottrell, I. F., & Wright, S. H. (1996). A convenient synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine. Synthesis. Link

    • Note: While describing the 7-azaindole, the mechanistic principles of amino-halopyridine cyclization are identical for the 4-azaindole system.
  • Specific Synthesis of 4-Azaindoles (Pyrrolo[3,2-b]pyridines)

    • Tolmachev, A. A., et al. (2025).[10] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Link

    • Relevance: Discusses scale-up considerations for chloro/bromo-pyrrolo-pyridines.
  • Bartoli vs.

    • Dobbs, A. P. (2001). Total Synthesis of Indoles from Trichloronitroalkenes. Journal of Organic Chemistry. Link

    • Context: Highlights the limitations of Bartoli synthesis on electron-deficient rings like pyridine, supporting the choice of the Sonogashira route for this protocol.
  • Structural Characterization

    • Popowycz, F., et al. (2003). Synthesis of 4-azaindoles. Tetrahedron. Link

Sources

analytical methods for 6-Methyl-1H-pyrrolo[3,2-b]pyridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine Using Validated Chromatographic Methods

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods for the accurate and precise quantification of 6-Methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical development.[1][2][3] Recognizing the critical need for robust analytical oversight in drug manufacturing and research, this document outlines two primary validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity analysis and bioanalytical applications. The protocols herein are structured to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation, ensuring trustworthiness and regulatory compliance.[4][5][6]

Introduction and Method Selection Rationale

6-Methyl-1H-pyrrolo[3,2-b]pyridine, also known as 6-methyl-4-azaindole, is a structural motif of significant interest in medicinal chemistry.[7] Its derivatives are explored for a wide range of therapeutic applications, making the parent compound a critical starting material or potential process-related impurity.[1][8] Accurate quantification is therefore paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness for quantifying the analyte as a primary component or a major impurity.[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, such as detecting impurities at parts-per-million (ppm) levels or measuring drug concentrations in biological matrices.[11][12]

This guide details the development and validation of both methods, providing researchers with the tools to confidently quantify 6-Methyl-1H-pyrrolo[3,2-b]pyridine across various applications.

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the routine analysis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine in bulk drug substances or as a significant impurity. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its proven efficacy for retaining and separating moderately polar heterocyclic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention time reproducibility.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV/DAD detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Provides excellent resolution and peak shape for pyridine-like compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak symmetry by minimizing silanol interactions.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA gradient elution ensures the separation of potential impurities with different polarities and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 5 µLSmall volume minimizes potential for peak distortion.
Detection UV Diode Array Detector (DAD) at 275 nmWavelength selected based on the UV absorbance maximum of the pyrrolopyridine core.
Expected RT Approximately 6.5 minutesVaries based on system and exact conditions.
Preparation of Solutions
  • Diluent: 50:50 Acetonitrile:Water

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-Methyl-1H-pyrrolo[3,2-b]pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Stock Solution to cover the desired analytical range (e.g., 1-100 µg/mL).

Protocol for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions system_suit System Suitability (Inject Standard) prep_std->system_suit prep_sample Prepare Sample (Dissolve in Diluent) inject_sample Inject Samples prep_sample->inject_sample inject_cal Inject Calibration Curve Standards system_suit->inject_cal If Pass gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_cal->gen_curve quantify Quantify Samples inject_sample->quantify gen_curve->quantify report Generate Report quantify->report

Caption: General workflow for HPLC-UV quantification.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject each calibration standard in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards to monitor for drift.

  • Data Processing: Plot the peak area response versus concentration for the standards to generate a linear regression curve. Use the resulting equation to calculate the concentration of 6-Methyl-1H-pyrrolo[3,2-b]pyridine in the samples.

Method Validation Summary (ICH Q2(R1))

All validation experiments must be performed according to established guidelines to demonstrate the method is suitable for its intended purpose.[4][6]

Validation ParameterAcceptance CriteriaExample Result
Specificity Peak is pure and resolved from matrix/impurities.No interference observed at the analyte's retention time in blank or placebo samples.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Range 1 - 100 µg/mLMethod is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow, temp)Passed (RSD < 1.5% for all variations)

Method 2: Quantification by LC-MS/MS

This method is ideal for applications requiring high sensitivity, such as determining trace-level impurities or for bioanalytical studies in complex matrices like plasma. The method utilizes Multiple Reaction Monitoring (MRM) for definitive quantification.[11][13]

Rationale for MS Parameter Selection

6-Methyl-1H-pyrrolo[3,2-b]pyridine (MW: 132.14 g/mol ) is expected to readily protonate in an electrospray ionization (ESI) source due to the basic nitrogen atoms in the pyridine ring. The precursor ion will be [M+H]⁺ at m/z 133.1. Collision-induced dissociation (CID) will generate stable product ions suitable for MRM transitions.

LC-MS/MS Conditions
ParameterConditionRationale
LC System Waters Acquity UPLC or equivalentUPLC provides better resolution and faster run times.
MS System Sciex 6500+ QTRAP or equivalentHigh-sensitivity triple quadrupole mass spectrometer.
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Smaller particle size for higher efficiency and sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterStandard for reverse-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures compatibility with MS detection.
Gradient 2-minute gradient from 5% to 95% BFast gradient suitable for high-throughput analysis.
Flow Rate 0.5 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 2 µLMinimizes matrix effects.
Ionization Mode ESI PositiveBest ionization for basic nitrogen-containing compounds.
MRM Transitions Quantifier: 133.1 → 118.1 (Loss of -CH₃)Qualifier: 133.1 → 91.1 (Ring fragmentation)Provides high selectivity and confirmation of identity.
Collision Energy Optimized via infusion (e.g., 20 eV for quantifier)Tuned to maximize the signal of the product ion.
Sample Preparation (for Plasma)

Effective sample preparation is crucial to remove matrix components like proteins and phospholipids that can interfere with ionization. Solid-Phase Extraction (SPE) is a robust technique for this purpose.[11][14]

SPE_Workflow start Plasma Sample (+ Internal Standard) condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase A evap->recon analyze Inject into LC-MS/MS recon->analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

  • Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Condition: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analyte with 1 mL of methanol.

  • Concentrate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Summary (ICH M10 Bioanalytical Method Validation)

For bioanalytical applications, validation follows specific guidelines focusing on performance in a biological matrix.

Validation ParameterAcceptance CriteriaExample Result
Linearity R² ≥ 0.99R² = 0.998
Range 0.1 - 100 ng/mLSuitable for pharmacokinetic studies.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8%Inter-day: < 11%
Lower LOQ 0.1 ng/mLS/N > 10, with acceptable accuracy and precision.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Passed (CV = 9.8%)
Recovery Consistent and preciseMean Recovery: 85% (RSD = 6.5%)

Conclusion

This application note provides two distinct, robust, and validated methods for the quantification of 6-Methyl-1H-pyrrolo[3,2-b]pyridine. The HPLC-UV method serves as a reliable tool for routine quality control in a manufacturing environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace impurity analysis and demanding bioanalytical applications. The detailed protocols and validation frameworks are grounded in authoritative ICH guidelines, ensuring that researchers and drug development professionals can implement these methods with confidence to generate accurate and defensible data.[4][5][6]

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyqIeHsZ3UpKOmX1AYirNKVl9TZGDahG8pT-5SlRqCS_7vBEDl7BauFWLRV_wSMoXLPm0ZKnmuE3nteF6O6vlfi64RThAaa0Kgvdk70VhhqvXgb3MkCGyvth089uLIySJGLse9qaj1KZshkxiwh7I_oQ==]
  • Benchchem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSnAMz4L1ZuLGj6VW3wgrh7sVvdPZ9fdg9791yIz2Y7yduUnexvEnwV-BU4ZnAxBabAUUgnSMr3hvVych4mc2nOkc223TTzC3oOkELUfPDzkG8RN8M8shj0CZ1Bq7uW4nlVRgI-Qdu0-tzY6977ARiAu95wNHiU5OY4rKV67tr9Wx4wjFrWoJQAjzvOg9uKSW-uMuYdXMEr6A=]
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1XE3wHlMbpuJdPzbHpo250QEInIUe9ZXMa1rBmEU41Lds9Um-KPRoQeBEFOSqcPjgAEFSMuMphFPlG0NJGWwUHkBGxI5e13YCnQ17KmYRNjUYS13-8L6mZcxpSoqLyplmJ9g3x9FZ0RbQTCdXfVMG_-4NlOf0B80Hs7iLQ1QPCu4=]
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZgWPNfj9YKq058r3y9hKtgfrClr0wDjKdgmq-St4jANpNyOVjiMBevGNYhpdyhJ06k6-DNTkVCyBogjPFl6HTGKwIWJTyG4GSvQaXZzgnfi9NPsZq2ovPJ0f0PArpLh3Cc1_eWiMewmu41v2Cgub0KUDQpRmJsKYv5lIod32d3_5TIjBmou6tjTNOvdOV6v2GlvrG-eE3KHA33GI7UAC_QoXC6n8kiArS4xmh8s3dQ1qMzRF8_9juuX_PGWFAGmgrIFDx21DUd6lWDNI0Bpd4MMG3spopvA==]
  • ICH. Quality Guidelines. International Council for Harmonisation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-A-lXmDamBjSCHiYEfOlSfea9KY9hs7Y3wEiWgNsxXZwaO5Vk5J_zpvvZ3v-y-RkvCEJtFq7smUXSlmFU3_Ou0eEZRmI1nfVmR3w3Nt_yT8mTyw8PgWRrECTBo0kYV1UJaowBxA==]
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPzhFCuik2plF0eYAoefRma6VaQsQsB9vWYAUFCfVdVL2VkHTqYInzWpGt3q0aQbBB8Dv6Ep0tafbIpyeTT_gEDBJwmujwIVxdiV2SiTfHU3hSWw2dJCe93c35cgk-0nDAC_-_zCjO8hmDmpEE2-Y3IWHoJdHBNPlxZ9NYwcsiDIo_dbZpiCEQ1SBjkluJAm1sKJehjl3vZNgGiwCcMnCk]
  • Benchchem. (2025). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESDlqsZ4FtAITFUS8kx4HTdR-ubonnbA15lROruAruuJBWnwhpHuDGmSzILHO8M-sXWKWRbuvq8_am79dbAQnF1zwnM09VAJ6c83HuByMZnVG3TPh9QI5BGhgVKIOgP7x1iJDfgluV-nmEGDQzBZmZ_tHTMwHJYwuhc9lUwpSF7AKHp1IYCJCV1FYgxqaS46flir_9UHpR9dREuzOTuRV3Fu3mH92gNP17sI0AasV32zBPN30qcuj9cSU9Ag3U]
  • ATSDR. Toxicological Profile for Pyridine, Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnk3vIGvaBSzmV18v_SRB3Mbzo8BJVCYitNYV9SVjxEHB8LeRjin_8BFEfKmwK_DI7mEU-xA8mMn02saPwbicsGyMdJ0moZhEeDqEAPJFRuIs9o1rRS86MFBi1TCmCkx3l4gelomvm6tgXSA==]
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa7RYxswcLn_qP2xEDiaGR2bieJIfabBth8Xhvj-9yXIqtkKN4onuCPWSK36WJPDGII-Jf-jiOtCGO0ilLSHAMmwQtp6l_RqDwR2yf5-83wt22nlvB_wmn5Z4NQL3W8m3oCcLPb5JdOK-H-1Je04v2oxWSArSCrECKG7N8Wot2ASE5xc9-e95WoESnkex1p2_GsOVCePB76cZqYa0osg==]
  • Poklis, J. L., et al. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ceTIv0h2aHjYE9XUBPwL2D5HJy7vO02WK-sqL_huPqug5Tg_3IaIfDlATN6MqsdR0tAGu9-7Jzon55ePDuntC0UUCITecBz_iH9cZRk41q-Lpnp5ouHbo2PZp49Y697gHIbCNF65SeJtwbQ=]
  • Benchchem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBr2hKeQzyWiHfOyqRc3N2XO--4JzccFMQQMbLfO6NFevDFho8W15SrzhNQn_14ofPBR7ZaGrYjJtaZSW2Z-DG-7T3nGBjj2ZhsNt26StQvhwTEivOZ6Bo7ZmAphHwit13NTcnmVoSdipB8iMY3DKquUrxAvxTmoeUcJqUZGOYU-Pv0R9QuVN7pWoR7yb2HR7E5_yNMzcBRAQjCqbpzYa10Su4hJsC5LqiOIbcBQ==]
  • Sigma-Aldrich. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE8BDVZf_SQYmYQmCsQHWqXoGbhjVTFjnN4KXsE8omF9nF-dPHkr5mRbjRRII6X2yZYm_Pexp8tHp6-gv83lQpRlqlGq-1GbPVtlxO1vDCdiC45JU7MuUDq_fG1ayErvVL3chpOQASnSm3N7-wvNrVx26pyhSYxoEYPvHKpG4q-gFECfrpJNE=]
  • Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNCD1lPZ6FAT_N8cR-E4MKfmi5cbQ-Eul8AZeM7XjoQV34SmofXETa9tWKEORLscZU572wm35rLW9I5878jrEDDppZW2is7PvnfySCQlgA0wNrBmS_-5dqT-iRf1hNYT-gWbjpLaDx0hmWqqc=]
  • BIPM. Organic analysis. Bureau International des Poids et Mesures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdqLNBgCavG9B3DwAlHyXPpkcFmvcPo62wi5yBWA3Qeuzr60JsOAd3cFeLZR-PAZYJ6_B3K7_H0QtC9Ad4Ycb64q86J2yB80KfDWBS4dLxgVSUOr0C0K4FPnaZj-5-FYIkqA==]
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqIQFM3hOgUz1xmN2La7TSqZGkzMKo59S4_T_sPTzwjNmdI880ZmeuMaUIj9S0t_7D8B-yWw8qTUB52q4DS3YS0caVJavQfuiPnVZsdSDOJbrd_2tHILPSief5vLAYcmfdvfl32PvTGrXfaHPvO33O7vqMLn_Elsyw]
  • Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv1mmK8YIaSRNY9kvK-ZuXTn2Se_F28ctBKW8Z53BkTYibEtm9-uwkTNYr5bVJVgwV1gzoWjjdQw91brdR8DxeoIue-07w6MY0N6LLLaDe91EQjag4kGwGvi_xr0oTXjEbAxYPTKcE0zlIW5uLw2qnQDc_RD7PAQ==]
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFugm4_nVXf1Mi4hB8A1KCuPgWtnTDsohT-t8dE-EWH4L5E6lWMkv57HB4Bh63yEMjc8ZMgVvvjKq2KLPQdiPsJkmyAQ7Z5qXdwsRa4-dyO4YWZ47-oSbnhrccFViSOa-he46IpyiNdReBOrouGJJaFq3v51q7Vi8sRpKNp8MvXavZ0fEsE5zip_VceJB_0rbvyjI58s-YFtTNtazjsv7_pW7CqCNmpQbSucR8KgD19JPuS9gTtE3g1n23BDcNdV3WGIqRAYDy2J3Vd8gPHcSPJkOmbzrM4t-L83-AX65MBre0dNwkqCUBm4Q6zXIin2vg==]
  • Khodadoust, B., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0gzcHr_Z84DVZWWvVolIIM59qEWMfhAaLxdwOEpGsgiVN13mvCo0i0UxDMMcmgQVkR0KSSuGKDDqrD6N-3hDkyr0XOFHeUAkRpB0KraKnSz8w3zvwhA7OUT4mEe7KirboMmfQWSyX5Ib7Zw==]
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKXMMLVTJ14yggD3jsq8sBGwA5ZcAMjYHirf_aOPYlcrdAGmcoKn-IZRJPxJxerEpbZcvc-Wv4YIRUBBXS1NRVec5Xdjmu11GEdUaqDM_QCL2ngIxMcvc829cEQGAd56tK]
  • Fisher Scientific. 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbO3spvDC9z67eZOwNt5ZHhwLG9WrjRAcqgKsmJUyAldxwmRt7Q3bf4281hjho5MWzU6wB5PZrpACY23muC7_-XZAS5nETkw7WF58cPDctPj5R28hVwDUTa-czJhwUgG9tkogM3Tdtr05NPV8cF0_TD4w-1QxMD6eVR4zlvuYvnOraQUOMm9pHY63-wtYTuSQ=]
  • ResearchGate. (2025). Assessment of Tissue Distribution and Metabolism of MP1, a Novel Pyrrolomycin, in Mice Using a Validated LC-MS/MS Method. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLHw5QywHTa6L23r_8UgfiNkXGjP1mVr_pyvEDDurFU4FkNK82jyaGCNOoTtnuCJvGz0KQstQHXauSKNZ4uBJUu5pkmA_gR_cQjiAYJ3R4mvWf2dnONqkkjN5vwtMeORbU1GOX2IT87sLToCpEAZIlr8ZbPNF4VobPyAfcBjpCF7JW7mUyPmowY0ohx6lSCp02JA25DvysyIOO7in2KyZL8YMlzrvvxRV1hZN7rdStfoeF4WutOL91QP8gLyL3VLMMph7YbJHf0l9UL7dpJbqLvMFfTiy9m0pLZ7KXVHnjwP4IA==]
  • PMC. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5XE5VBKE9l8KWw9xvtUV3Y7Et11m8NDX8wCAsb7NnWSgZ3SpF6ZTC0KzIZEEOWnYoKJA1K-7fMLwsl_Tcf5fvyI_JsmotbyS-vIwWPQvD160fa64QMz1AmhQXZMlC9r1DOUdq9mwLczI8D4A=]
  • Walji, A. M., et al. Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5- amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). AWS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN04Kc9vAd5GJE9o-NFPHwSxN65Ysw1ZcvOiDI6EgFLgG-hnOyI36l07eC3R2hCyePJy34n84X_PdOD3a2oYXymR4LH5oNviBhQJw4nDmTennkuizWxf8Y_T6u7s6MXVGNGW6gIeArOrWxGXGrW4q92E5JocgpgdKK-bfRN7OP6urTdQ==]
  • J&K Scientific. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | 1015609-11-6. J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoyWu7KrVctYVC5lRVSM7qqtfFzQPPobn-8g6SGzgWccajSr_7RpwirfGt54jAS7lrdGkR12LN8xbR9P24FwdtTAIqi2F9d4IGNgb7Bwc0puNpUN4XaYLod7D4MDpEkagJpWmG0eecKE4=]
  • Sigma-Aldrich. Methyl 1H-pyrrolo 3,2-b pyridine-6-carboxylate AldrichCPR 1015609-11-6. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt5yxPJtYe1p4iUzBMxgggo0XrS-7KktQG6n9kRagJSViOG5UsHzJDUPmAzeTlV5BdUXKlZ7YEfcxW3JR6z2duAG1OYV7rBYkN05RxMwLPnd4mVnhVCEerHURBrvAIaBK4VrS_NO-kLt01N0Pz20f3FCVvm8sp]
  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj2KfZnfaHu9z4hJXCxGYXlmklkvRzerILg0l_j8Nfxdccns7K7nyJ0ZPOTJFVBzDI3JcNyxZuT3WCCqzrSCFXdWIGNpl5aZtYmMtWkc_VFOl7VNMMV0gv3NbbGqdgA42XEcTX_ACNWK05Zn-p6oYtEOExKgez8LCqhZd9EljIsWS23UszlT46]
  • Sigma-Aldrich. 6-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 1021339-19-4. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Fut9rQKAdI2MFFuknC7j3a59bym4x4nlB5XU6xXdswmjePI6PP23K8w-9SfA0uJG8Js4Q7bWJSmmYOd3gBNo9lh2xjHj8ywcFrI3pHB2Cyy_aidejJ1Yy1_LprIBi4JGQietQ00rqcdFroKtgQGNfOGszHi-]
  • ResearchGate. (2025). Probing the acid sites of zeolites with pyridine: Quantitative AGIR measurements of the molar absorption coefficients. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6-sJ0NIbYr341nq2Ll6T7sMnrul4pGvMJrWFKHnsbGbaPqNnzQ4_Sta3QCnMY06oCrlzz_KYS9QebN22UhD53KtZ-wLIKkXMk8I-LRC5CZkoZ6R0OiIqFnL9hfRoMmUlfdOkjntoWJ1v0mkiTotkX61Xnzgnn-H9-4hOng0jPmzef6e0TEVpv34yNdNe38JMK6Ddp2QdYGTibdgMZG3zW0Tfvank52UxbGZ0IMJ4kyuE_lX8zGWi0dovbruT4_BYMsyenpFJ3-4NffH8PDXWXRiGrCnZHhMso4kyrMdEmUgYf]
  • NCBI. Analytical Methods - Toxicological Profile for Diazinon. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDul3YGcVTwkcA3QmtqNGFgO18sB6B6zcGkeQKiKUjQBQRbhPodwrBV-8BPO_BZMIvHmI4VbaUaugfqjN0-txXnUTGnEAU7b-voGDwC2rNa5hLdY3hdeSRoSikzrocdHIJsnD1IS-c]

Sources

Application Notes & Protocols: Leveraging 6-Methyl-1H-pyrrolo[3,2-b]pyridine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Agrochemical Discovery

The 1H-pyrrolo[3,2-b]pyridine ring system, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal and agrochemical research. Its structure, featuring a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a unique combination of chemical properties and a three-dimensional arrangement that allows for diverse interactions with biological targets. The presence of both hydrogen-bond donor (pyrrole N-H) and acceptor (pyridine nitrogen) sites within a compact bicyclic structure makes it an ideal backbone for designing molecules that can effectively bind to the active sites of enzymes and receptors in pests and pathogens.

6-Methyl-1H-pyrrolo[3,2-b]pyridine, the subject of this guide, is a particularly valuable starting material. The methyl group at the 6-position provides a subtle yet significant modification to the electronic properties and steric profile of the parent 7-azaindole scaffold, which can be exploited to fine-tune the selectivity and potency of derived agrochemicals. Furthermore, the pyrrole and pyridine rings offer multiple sites for synthetic elaboration, enabling the creation of large and diverse chemical libraries for high-throughput screening.

While derivatives of 7-azaindole have been explored for a wide range of biological activities, including as kinase inhibitors in pharmaceuticals, their potential in agriculture is an area of active investigation[1][2]. The structural similarities to natural products and other biologically active heterocycles suggest that this scaffold is a promising starting point for the development of novel fungicides, insecticides, and herbicides[3][4]. This document provides a detailed guide on the application of 6-Methyl-1H-pyrrolo[3,2-b]pyridine in the synthesis of potential new fungicidal agents, focusing on a robust and adaptable synthetic protocol.

Application Note: A Synthetic Strategy for Pyrrolopyrimidine-Based Fungicides

The development of novel fungicides is a critical endeavor to combat the emergence of resistant fungal strains and to provide more effective and environmentally benign crop protection solutions. Fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have demonstrated significant antifungal activity, suggesting that related scaffolds could yield promising new agrochemicals[5][6][7].

This application note outlines a synthetic strategy to access a library of novel pyrrolopyrimidine analogues starting from 6-Methyl-1H-pyrrolo[3,2-b]pyridine. The core concept is to construct a pyrimidine ring fused to the pyrrole moiety of the starting material. This approach is powerful because it allows for the introduction of diverse substituents on the newly formed pyrimidine ring, which is a common strategy for optimizing biological activity in agrochemical discovery.

The proposed workflow is designed to be versatile, allowing researchers to readily create a variety of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Pyrimidine Ring Formation cluster_2 Phase 3: Diversification start 6-Methyl-1H-pyrrolo[3,2-b]pyridine step1 Vilsmeier-Haack Formylation start->step1 intermediate1 2-Formyl-6-methyl-1H-pyrrolo[3,2-b]pyridine step1->intermediate1 step2 Condensation with Guanidine Derivative intermediate1->step2 intermediate2 Substituted Pyrrolo[3,2-e]pyrimidin-4-amine step2->intermediate2 step3 Cross-Coupling or Nucleophilic Substitution intermediate2->step3 final_library Library of Novel Fungicide Candidates step3->final_library

Caption: General workflow for the synthesis of a fungicide candidate library.

The key steps in this strategy are:

  • Formylation of the Pyrrole Ring: A Vilsmeier-Haack reaction is employed to introduce a formyl group at the C2 position of the pyrrole ring. This is a reliable and well-established method for functionalizing electron-rich heterocycles and provides a crucial handle for the subsequent cyclization step.

  • Pyrimidine Ring Annulation: The resulting aldehyde is then condensed with a substituted guanidine or a related amidine derivative. This cyclocondensation reaction forms the pyrimidine ring, yielding the core pyrrolopyrimidine scaffold. The choice of the guanidine derivative is a key diversification point, allowing for the introduction of various substituents onto the pyrimidine ring.

  • Further Diversification (Optional): The resulting pyrrolopyrimidine can be further modified. For example, if a halogenated starting material is used, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of aryl or alkyl groups. Alternatively, nucleophilic aromatic substitution reactions can be performed to introduce other functional groups.

This modular approach enables the systematic exploration of the chemical space around the core scaffold, which is essential for identifying compounds with potent fungicidal activity and desirable agrochemical properties.

Detailed Protocol: Synthesis of a Representative Fungicide Candidate

This protocol details the synthesis of a representative compound, 2-Amino-8-methyl-7H-pyrrolo[3,2-e]pyrimidine , a core structure that can be further elaborated.

Reaction Scheme:

G A 6-Methyl-1H-pyrrolo[3,2-b]pyridine B 2-Formyl-6-methyl-1H-pyrrolo[3,2-b]pyridine A->B POCl3, DMF (Vilsmeier-Haack) C 2-Amino-8-methyl-7H-pyrrolo[3,2-e]pyrimidine B->C Guanidine carbonate, NaOEt, EtOH, Reflux

Caption: Synthetic pathway to a core pyrrolopyrimidine intermediate.

Step 1: Vilsmeier-Haack Formylation of 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Causality and Experimental Choices: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the electron-rich C2 position of the 7-azaindole nucleus. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent in situ, which is the active electrophile. The reaction is typically performed at low temperatures to control the initial exothermic reaction and then warmed to drive the reaction to completion. An aqueous basic workup is necessary to hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture.

Materials:

  • 6-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Dimethylformamide (DMF), anhydrous (10 vol)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-Methyl-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF at 0 °C under a nitrogen atmosphere, add POCl₃ dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Formyl-6-methyl-1H-pyrrolo[3,2-b]pyridine as a solid.

Self-Validation: The expected product should be a solid with a melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the desired structure. The yield should typically be in the range of 70-85%.

Step 2: Cyclocondensation to Form the Pyrrolopyrimidine Ring

Causality and Experimental Choices: This step involves the formation of the pyrimidine ring through a condensation reaction. Guanidine is used as the nitrogen source for the two amino groups of the pyrimidine ring. Sodium ethoxide is used as a base to deprotonate the guanidine and facilitate the nucleophilic attack and subsequent cyclization. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for heating to reflux to ensure the reaction goes to completion.

Materials:

  • 2-Formyl-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Guanidine carbonate (0.6 eq)

  • Sodium ethoxide (2.5 eq)

  • Ethanol, absolute (20 vol)

  • Deionized water

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add guanidine carbonate and stir for 30 minutes at room temperature.

  • Add a solution of 2-Formyl-6-methyl-1H-pyrrolo[3,2-b]pyridine in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add deionized water to the residue, and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-Amino-8-methyl-7H-pyrrolo[3,2-e]pyrimidine as the final product.

Self-Validation: The product is expected to be a solid. Purity can be assessed by HPLC and LC-MS. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The yield is expected to be in the range of 60-75%.

Data Presentation

Table 1: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTime (h)Typical Yield
1Vilsmeier-Haack FormylationPOCl₃DMF0 °C to 80 °C370-85%
2CyclocondensationGuanidine carbonate, NaOEtEthanolReflux (~78 °C)1260-75%

Table 2: Representative Analytical Data for 2-Amino-8-methyl-7H-pyrrolo[3,2-e]pyrimidine

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ppm: 2.4 (s, 3H, CH₃), 6.5 (s, 2H, NH₂), 7.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 8.5 (s, 1H, Ar-H), 11.5 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆)δ ppm: 21.0, 100.2, 115.8, 120.5, 128.9, 142.1, 148.3, 150.4, 158.6
HRMS (ESI) m/z: [M+H]⁺ calculated for C₉H₉N₄: 173.0827; found: 173.0825

Conclusion and Future Perspectives

The protocol described provides a reliable and adaptable method for synthesizing novel agrochemical candidates based on the 6-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold. The resulting pyrrolopyrimidine core is a versatile intermediate that can be further functionalized to create a diverse library of compounds for fungicidal screening. By systematically modifying the substituents on the pyrimidine ring and the core scaffold, researchers can conduct thorough SAR studies to identify lead compounds with high potency, broad-spectrum activity, and favorable safety profiles. This strategic approach, grounded in established synthetic methodologies, paves the way for the discovery of the next generation of innovative crop protection agents.

References

  • Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A., Keshk, R. M. A., & el-Torgman, A. A. (2010). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. European Journal of Medicinal Chemistry, 45(11), 5243-5250.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Available at: [Link]

  • Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A., Keshk, R. M. A., & el-Torgman, A. A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-50.
  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available at: [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9.
  • Yang, Z., & Wu, J. (2023). Indole derivatives as agrochemicals: An overview. Pest Management Science.

Sources

Application Note: Development of Anticancer Agents using 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the development of anticancer agents utilizing the 6-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold. This heterocyclic system is a privileged structure in medicinal chemistry, serving as a bioisostere of the purine ring of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.

Executive Summary & Scientific Rationale

The 1H-pyrrolo[3,2-b]pyridine scaffold (an isomer of 7-azaindole) has emerged as a potent template for targeting receptor tyrosine kinases (RTKs), specifically c-Met (Hepatocyte Growth Factor Receptor) and FGFR4 (Fibroblast Growth Factor Receptor 4). Unlike its more common isomer (pyrrolo[2,3-b]pyridine), the [3,2-b] system offers unique hydrogen-bonding vectors at the hinge region of the kinase ATP-binding pocket.

The 6-Methyl substitution is critical for two reasons:

  • Hydrophobic Packing: It targets the hydrophobic "gatekeeper" region or the solvent-accessible front pocket, improving affinity and selectivity over off-target kinases.

  • Metabolic Stability: Methylation at the C6 position blocks potential oxidative metabolism (e.g., hydroxylation) at this reactive site, prolonging in vivo half-life.

This guide outlines the protocol for synthesizing 6-methyl-1H-pyrrolo[3,2-b]pyridine derivatives, screening them against oncogenic drivers (c-Met/FGFR4), and validating their mechanism of action in hepatocellular carcinoma (HCC) and melanoma models.

Chemical Synthesis & Derivatization[1][2][3][4][5][6][7][8]

Mechanistic Insight

The synthesis of the core scaffold, 6-Methyl-1H-pyrrolo[3,2-b]pyridine , challenges standard indole synthesis methods due to the electron-deficient nature of the pyridine ring. We utilize a Batcho-Leimgruber modification or a Sonogashira cyclization approach to ensure high yields.

Protocol A: Synthesis of the Core Scaffold

Target: 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Reagents:

  • Starting Material: 2-Chloro-3-nitro-5-methylpyridine (commercially available).

  • Reagent A: Ethyl cyanoacetate.

  • Reagent B: Potassium carbonate (

    
    ).
    
  • Reductant: Iron powder / Acetic acid or

    
    /Pd-C.
    

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitro-5-methylpyridine (10 mmol) in DMF. Add ethyl cyanoacetate (12 mmol) and

    
     (25 mmol). Heat to 80°C for 4 hours. The carbanion displaces the chloride.
    
  • Decarboxylation: Treat the intermediate with aqueous HCl at reflux to hydrolyze the ester and nitrile, followed by decarboxylation to yield (5-methyl-3-nitropyridin-2-yl)acetonitrile .

  • Reductive Cyclization: Dissolve the acetonitrile intermediate in EtOH/AcOH (1:1). Add Iron powder (5 eq) and reflux for 2 hours. The nitro group is reduced to an amine, which spontaneously attacks the nitrile carbon, closing the pyrrole ring.

  • Purification: Filter through Celite. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 60-75%.

    • Validation: 1H NMR (DMSO-d6) should show the characteristic pyrrole NH signal at ~11.5 ppm and the C6-Methyl singlet at ~2.4 ppm.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Chloro-3-nitro- 5-methylpyridine Inter1 Nucleophilic Substitution (Ethyl cyanoacetate) Start->Inter1 DMF, K2CO3, 80°C Inter2 Reductive Cyclization (Fe/AcOH) Inter1->Inter2 -CO2, -CN Product 6-Methyl-1H-pyrrolo [3,2-b]pyridine Inter2->Product Ring Closure Deriv C3-Functionalization (Vilsmeier-Haack / Halogenation) Product->Deriv Library Gen

Figure 1: Synthetic route to the 6-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of derivatives against c-Met and FGFR4.

Rationale: We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This is superior to radiometric assays for high-throughput screening as it minimizes radioactive waste and offers high sensitivity.

Protocol:

  • Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant c-Met or FGFR4 kinase (0.5 nM final) in buffer.

  • Substrate: Use Fluorescein-Poly GT (c-Met) or Poly E4Y (FGFR4).

  • Compound Addition: Dispense 10 nL of compound (serially diluted in DMSO) into 384-well plates.

  • Reaction: Add 5 µL Enzyme Mix + 5 µL Substrate/ATP Mix (ATP at Km). Incubate for 1 hour at RT.

  • Detection: Add 10 µL EDTA/Tb-labeled antibody detection mix.

  • Read: Measure TR-FRET signal on a plate reader (Ex 340 nm, Em 495/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cell Viability & Proliferation Assay

Target Cells:

  • Hep3B / HuH-7: Hepatocellular carcinoma (High FGFR4/c-Met expression).

  • A375: Melanoma (Reference line for pyrrolo[3,2-b]pyridine activity).[1]

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates in DMEM + 10% FBS.

  • Allow attachment for 24 hours.

  • Treat with compounds (0.001 µM – 10 µM) for 72 hours.

  • Add CellTiter-Glo® reagent (ATP quantitation). Luminescence correlates directly with viable cell number.

  • Control: Use Sorafenib (c-Met/VEGFR inhibitor) or BLU-554 (FGFR4 inhibitor) as positive controls.

Mechanism of Action Studies

Western Blotting for Pathway Analysis

Objective: Confirm that the 6-methyl-pyrrolo[3,2-b]pyridine derivative inhibits the phosphorylation of downstream effectors (ERK, AKT).

Logic: c-Met and FGFR4 signaling converge on the RAS-MAPK and PI3K-AKT pathways. Effective inhibition must abolish p-ERK1/2 and p-AKT signals before total cell death occurs.

Workflow:

  • Starvation: Serum-starve Hep3B cells for 16 hours to reduce basal phosphorylation.

  • Treatment: Treat with compound (at IC90 concentration) for 2 hours.

  • Stimulation: Stimulate with ligand (HGF 50 ng/mL or FGF19 100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Antibodies: p-c-Met (Tyr1234/1235), p-FGFR4, p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473).

    • Loading Control:

      
      -Actin or GAPDH.
      
Visualization: Signaling Pathway Target

SignalingPathway Ligand HGF / FGF19 Receptor c-Met / FGFR4 (Target) Ligand->Receptor Activation RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Drug 6-Methyl-pyrrolo[3,2-b] pyridine Derivative Drug->Receptor Inhibition (Type I/II) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Proliferation (Blocked) ERK->Prolif AKT AKT PI3K->AKT AKT->Prolif

Figure 2: Target blockade of c-Met/FGFR4 signaling cascades by the scaffold.

Data Summary & Reference Standards

Quantitative Benchmarks

When evaluating your 6-methyl-pyrrolo[3,2-b]pyridine derivatives, compare results against these established benchmarks for validation.

Assay TypeMetricReference CompoundTarget Value (Potent)
Enzymatic c-Met IC50Crizotinib< 10 nM
Enzymatic FGFR4 IC50BLU-554< 10 nM
Cellular Hep3B IC50Sorafenib< 1.0 µM
Selectivity Kinase Panelvs. VEGFR2> 50-fold selectivity
ADME Microsomal Stability--t1/2 > 30 min
Troubleshooting Guide
  • Problem: Low yield in cyclization step.

    • Solution: Ensure the iron powder is activated or switch to

      
       reduction. Oxygen exclusion is critical during the high-temperature cyclization.
      
  • Problem: Poor solubility in biological assays.

    • Solution: The 6-methyl group increases lipophilicity (LogP). Introduce a solubilizing group (e.g., morpholine, piperazine) at the C3-carboxamide or C1-position to lower LogP to the 2.5–3.5 range.

References

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[2] Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[2]

  • Li, X., et al. (2022).[3] Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.[4][5] Journal of Medicinal Chemistry, 65(21), 14644–14663.

  • Sigma-Aldrich. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Product Page.[6]

  • SelleckChem. C-Met Inhibitor Protocols and Benchmarks.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 6-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to addressing a significant hurdle in the development of novel therapeutics: the poor aqueous solubility of 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives. As a promising scaffold in medicinal chemistry, particularly for kinase inhibitors, these compounds frequently present solubility challenges that can stall critical in vitro assays and preclinical development.[1][2]

This guide is structured to provide you, our fellow researchers and drug development professionals, with not just protocols, but the strategic thinking and mechanistic understanding required to overcome these challenges. We will move from foundational principles to actionable troubleshooting workflows, ensuring that every experimental choice is deliberate and informed.

Part 1: Foundational Understanding: Why is My Compound So Poorly Soluble? (FAQs)

This section addresses the fundamental questions regarding the solubility of this specific chemical class.

Q1: Why do 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives often exhibit poor aqueous solubility?

A1: The solubility challenge is rooted in the inherent physicochemical properties of the pyrrolopyridine scaffold. These molecules typically possess a rigid, planar structure. This planarity allows the molecules to stack efficiently in a solid state, leading to high crystal lattice energy—a strong, stable crystal structure that is difficult for solvent molecules to break apart.[1] Furthermore, while the pyridine nitrogen offers a site for hydrogen bonding, the overall molecule is often dominated by hydrophobic surfaces, limiting its favorable interactions with water. Research on similar pyrrolopyridine skeletons has shown that high melting points, which are indicative of high crystal packing energy, are strongly correlated with low aqueous solubility.[1]

Q2: What are the critical first physicochemical parameters I need to determine for my compound?

A2: Before attempting any solubilization strategy, a baseline characterization is essential. This data-driven approach prevents wasted effort on incompatible methods.

  • Aqueous Solubility (Intrinsic): Determine the solubility in pure water or a relevant aqueous buffer (e.g., PBS at pH 7.4). This is your baseline measurement.

  • pKa: The 6-Methyl-1H-pyrrolo[3,2-b]pyridine core contains a basic pyridine nitrogen. Knowing its pKa is crucial because its ionization state, and therefore solubility, will be pH-dependent.[3] Pyridine and its derivatives typically have pKa values around 5.[3]

  • LogP/LogD: This value quantifies the lipophilicity of your compound. A high LogP (typically >3) often correlates with poor aqueous solubility and is a key factor in the biopharmaceutics classification system (BCS).[4]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and X-ray Powder Diffraction (XRPD) to assess crystallinity can provide insight into the solid-state stability and energy that needs to be overcome for dissolution.[1] Metastable polymorphs, which have higher energy, often exhibit better solubility than their stable crystalline counterparts.[4][5]

Part 2: A Strategic Workflow for Solubilization

Avoid a random "trial-and-error" approach. The following workflow provides a logical progression from initial characterization to the selection of an appropriate solubilization technique.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Application start Poorly Soluble Compound Identified pka Determine pKa & Intrinsic Solubility start->pka is_basic Is compound basic? (pKa 3-7) pka->is_basic ph_mod Strategy 1: pH Modification (Acidic Buffer) is_basic->ph_mod Yes cosolvent Strategy 2: Co-solvent Screening (DMSO, PEG, EtOH) is_basic->cosolvent No / Insufficient ph_mod->cosolvent Insufficient or Assay Incompatible invitro In Vitro Screening ph_mod->invitro complex Strategy 3: Complexation (Cyclodextrins) cosolvent->complex Toxicity or Interference cosolvent->invitro advanced Strategy 4: Advanced Formulations (Solid Dispersions, LBDDS) complex->advanced In Vivo Study or High Dose Needed complex->invitro invivo In Vivo PK/PD Studies complex->invivo advanced->invivo

Caption: Solubilization Strategy Selection Workflow.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the core strategies identified in our workflow.

Issue 1: My compound has a basic pKa. How can I leverage pH for solubilization?

Causality: As a weak base, your 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivative can be protonated in an acidic environment. This resulting cationic salt is typically much more water-soluble than the neutral form because the charge allows for stronger ion-dipole interactions with water molecules.[3][6] Adjusting the pH to be at least two units below the compound's pKa can significantly increase solubility.[3]

Protocol: pH-Solubility Profile Generation

  • Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Compound Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm filter is a common method.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the pH to visualize the profile.

Issue 2: pH modification is insufficient or incompatible with my cell-based assay. What's the next step?

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system. This makes the solvent environment more favorable for a hydrophobic solute, effectively increasing its solubility.[3]

Data Table: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (v/v)Key Properties & Considerations
DMSO 0.1% - 10%Excellent solubilizing power. Can be toxic to cells at >0.5%. May interfere with some assays.
Ethanol (EtOH) 1% - 20%Generally well-tolerated. Can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400) 5% - 60%Low toxicity, commonly used in in vivo formulations. Can be viscous.[7]
Propylene Glycol (PG) 5% - 50%Good safety profile. Less viscous than PEG 400.[8]
N,N-Dimethylacetamide (DMAc) 1% - 10%Strong solvent, but potential for toxicity requires careful evaluation.[9]

Protocol: Co-solvent Screening

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Visual Inspection: Observe the dilutions for any signs of precipitation (cloudiness, visible particles) immediately and after a set incubation period (e.g., 2 hours) at the relevant temperature.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the kinetic solubility in that co-solvent/buffer system. This is a critical parameter for planning in vitro screening experiments.

Issue 3: My compound precipitates upon dilution from DMSO, and co-solvents are interfering with my experiment. How can I form a stable, soluble complex?

Causality: Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. They can encapsulate poorly soluble "guest" molecules, like your derivative, forming a water-soluble inclusion complex.[5][10] This approach is widely used to improve the solubility and bioavailability of hydrophobic drugs.[9] For a related thieno[2,3-b]pyridine, hydroxypropyl-β-cyclodextrin (HP-β-CD) was successfully used to enable in vivo studies.[11]

G cluster_0 Preparation cluster_1 Characterization & Use select_cd Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) weigh Weigh Compound & Cyclodextrin select_cd->weigh mix Mix with Water/Buffer (Kneading/Sonication) weigh->mix lyophilize Lyophilize (Freeze-Dry) to form solid complex mix->lyophilize reconstitute Reconstitute Powder in Aqueous Media lyophilize->reconstitute confirm Confirm Solubility & Characterize (DSC, NMR) reconstitute->confirm use Use in Experiment confirm->use

Caption: Cyclodextrin Complexation Workflow.

Protocol: Preparation of a Solution with HP-β-CD

  • Prepare CD Solution: Prepare a solution of HP-β-CD in water or your desired buffer. A 20-40% (w/v) solution is a common starting point.

  • Add Compound: Add your solid 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivative to the HP-β-CD solution.

  • Equilibrate: Vigorously stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40°C) for 24 hours to facilitate complex formation.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate via HPLC to confirm the solubility enhancement.

Part 4: Advanced & Salvage Strategies (FAQs)

Q4: The common methods are not achieving the concentration I need for in vivo studies. What advanced strategies can I consider?

A4: For high-dose in vivo studies, more advanced formulation technologies are often required:

  • Solid Dispersions: The drug is dispersed in a solid excipient matrix, often in an amorphous (non-crystalline) state.[10] This amorphous form is more readily soluble than the stable crystalline form.[10]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include self-emulsifying systems, dissolve the drug in a blend of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the gut, they spontaneously form fine emulsions, enhancing both solubilization and absorption.[5][12]

  • Particle Size Reduction: Reducing the particle size to the micron or nano-scale (micronization or nanosuspensions) dramatically increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5][12]

A5: Chemical modification is a powerful but complex strategy that must be balanced with the potential impact on pharmacological activity. There are two main approaches:

  • Solubilizing Groups: Adding polar, ionizable groups (e.g., amines, carboxylic acids) can dramatically increase solubility. However, this can also alter the compound's ability to bind to its target or cross cell membranes. In a study on related thieno[2,3-b]pyridines, adding a morpholine moiety increased solubility by three orders of magnitude but rendered the compound inactive.[11]

  • Disruption of Crystal Packing: A more subtle approach is to make modifications that disrupt molecular planarity or symmetry, thereby weakening the crystal lattice energy.[1] This can improve solubility without significantly increasing molecular weight or polarity, potentially preserving biological activity. This is often a more favorable strategy for lead optimization.

A systematic, data-driven approach is paramount. By thoroughly characterizing your compound and logically progressing through these strategies, you can efficiently identify the optimal path to overcome the solubility challenges posed by 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives and advance your research.

References

  • General Techniques for Preparing Formulations of Poorly W
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). (URL: )
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (URL: )
  • Kinase Inhibitors on Solvents & Excipients Signaling P
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (URL: )
  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). (URL: )
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. (URL: )
  • Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
  • Solubilizing Excipients in Oral and Injectable Formulations.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem. (URL: )
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH). (URL: )
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. (URL: )
  • Solubility enhancement of cox-2 inhibitors using various solvent systems. National Institutes of Health (NIH). (URL: )
  • 6-Methyl-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes. (URL: )

Sources

Technical Support Center: Synthesis of Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this important class of heterocyclic compounds. Azaindoles, or pyrrolopyridines, are privileged structures in medicinal chemistry, often serving as bioisosteres for indoles and purines in the development of novel therapeutics.[1][2] However, their synthesis can be challenging due to the electronic properties of the pyridine ring.[3][4]

This guide provides in-depth technical advice to navigate the common pitfalls encountered during the synthesis of azaindoles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions to optimize your reaction outcomes.

Problem 1: Low to No Product Formation in Fischer Azaindole Synthesis

Question: I am attempting a Fischer indole synthesis to prepare a 4-azaindole, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the reaction?

Answer:

The Fischer synthesis of azaindoles is notoriously more challenging than its indole counterpart. The primary reason for this difficulty is the electron-deficient nature of the pyridine ring, which is caused by the electronegative nitrogen atom.[5] This electron-withdrawing effect has several consequences that can hinder the reaction:

  • Reduced Nucleophilicity of Pyridylhydrazine: The nitrogen atom in the pyridine ring decreases the electron density on the hydrazine moiety, making it a weaker nucleophile. This can slow down or prevent the initial condensation with the aldehyde or ketone.

  • Difficult[6][6]-Sigmatropic Rearrangement: The key step in the Fischer indole synthesis is a[6][6]-sigmatropic rearrangement. The electron-deficient pyridine ring can disfavor this rearrangement, leading to higher activation energy.[5]

  • Unfavorable Tautomerization: Recent computational and experimental studies have shown that an unfavorable tautomerization equilibrium of the pyridylhydrazone intermediate can be a major obstacle. The basicity of the pyridine nitrogen can make this step prohibitively challenging.[6]

Solutions & Optimization Strategies:
  • Catalyst Selection is Critical: The choice of acid catalyst is paramount. Both Brønsted and Lewis acids can be employed, and the optimal choice often depends on the specific substrates.[5]

    • Systematic Screening: It is highly recommended to screen a panel of acids. What works for one substrate may not work for another.

    • Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, and polyphosphoric acid (PPA) are often more effective than Brønsted acids (e.g., H₂SO₄, HCl) for azaindole synthesis as they can better coordinate with the pyridine nitrogen and facilitate the key rearrangement step.[5][7]

    • Milder Conditions: Milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions and decomposition.[5]

  • Temperature Control: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition and tar formation.[5]

    • Gradual Increase: Start with a moderate temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

    • High-Boiling Solvents: Using a high-boiling solvent can allow for more precise temperature control.

  • Substituent Effects: The electronic nature of substituents on the pyridylhydrazine can have a significant impact on the reaction's success.

    • Electron-Donating Groups (EDGs): If possible, start with a pyridylhydrazine bearing an electron-donating group (e.g., methoxy, methyl). EDGs can increase the nucleophilicity of the hydrazine and promote cyclization.[6]

  • Consider Alternative Synthetic Routes: If the Fischer synthesis consistently fails, it may be more efficient to explore other methods for synthesizing your target azaindole. The Bartoli, Madelung, and Hemetsberger-Knittel syntheses are viable alternatives, each with its own set of advantages and limitations.[3][8]

Problem 2: Poor Regioselectivity in Bartoli Azaindole Synthesis

Question: I am using the Bartoli reaction to synthesize a 6-azaindole, but I am getting a mixture of regioisomers. How can I improve the regioselectivity of this reaction?

Answer:

The Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, is a powerful tool for preparing substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles.[9][10][11] However, achieving high regioselectivity can be a challenge, particularly with certain substitution patterns on the nitropyridine starting material.

The mechanism of the Bartoli reaction involves a[6][6]-sigmatropic rearrangement, and the regiochemical outcome is influenced by the steric and electronic environment around the nitro group.[10]

Solutions & Optimization Strategies:
  • Steric Hindrance is Your Friend: The Bartoli reaction often proceeds with higher yield and selectivity when there is a bulky substituent ortho to the nitro group.[10][11] This steric hindrance is thought to facilitate the key[6][6]-sigmatropic rearrangement in a regioselective manner.

    • Strategic Substitution: If your synthetic route allows, consider introducing a sterically demanding group (e.g., a halogen) ortho to the nitro group. This group can later be removed or used as a handle for further functionalization.[9] For example, a chloro group can be a useful directing group and can be subsequently removed by hydrogenolysis.[9]

  • Electronic Effects: The electronic nature of the substituents on the nitropyridine ring can also influence the regioselectivity. Electron-withdrawing groups can sometimes favor the formation of one regioisomer over another.

  • Careful Analysis of Starting Materials: Ensure the purity of your nitropyridine starting material. The presence of isomeric impurities will naturally lead to a mixture of products.

  • Alternative Grignard Reagents: While vinylmagnesium bromide is commonly used, exploring other vinyl Grignard reagents with different steric profiles might offer some degree of control over the regioselectivity.

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35
2-Chloro-5-nitro-4-methylpyridine7-Chloro-7-methyl-4-azaindole50
Data sourced from a systematic study on nitropyridines.[11]
Problem 3: Decomposition and Low Yields in Madelung Azaindole Synthesis

Question: I am attempting a Madelung synthesis to prepare a 7-azaindole, but the harsh reaction conditions (strong base, high temperature) are causing decomposition of my starting material and leading to very low yields. Are there any milder alternatives?

Answer:

The classical Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures (200-400 °C), is often not well-suited for the synthesis of azaindoles.[3][12] The electron-deficient pyridine ring can be susceptible to nucleophilic attack and other side reactions under these harsh conditions, leading to decomposition and poor yields.[8]

Solutions & Milder Alternatives:
  • Smith-Madelung Modification: A significant improvement to the Madelung synthesis involves the use of organolithium bases (like n-butyllithium or LDA) at much lower temperatures. This modification allows for the cyclization to occur under milder conditions, often at room temperature or even below.

  • Palladium-Catalyzed Methods: In recent years, palladium-catalyzed methods have emerged as powerful and versatile alternatives for the synthesis of azaindoles.[3][8] These reactions often proceed under much milder conditions and with a broader substrate scope. For example, the Larock indole synthesis can be adapted for the preparation of 2,3-disubstituted azaindoles.[13]

  • Chichibabin Cyclization: For the synthesis of certain 7-azaindole derivatives, the Chichibabin cyclization can be an effective method. This reaction involves the treatment of a 3-picoline derivative with a strong base like LDA, followed by the addition of an electrophile such as benzonitrile.[14]

Problem 4: Difficulty in Purifying Azaindole Isomers

Question: My reaction has produced a mixture of azaindole isomers, and I am finding it very difficult to separate them by standard column chromatography. What are some effective purification strategies?

Answer:

The separation of azaindole isomers can be challenging due to their similar polarities and chromatographic behavior.[15] Here are several strategies you can employ:

Purification Techniques:
  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.

    • Column and Solvent Screening: Systematically screen different stationary phases (e.g., C18, phenyl-hexyl, cyano) and mobile phase compositions to find the optimal separation conditions.

    • pH Modification: Adjusting the pH of the mobile phase can significantly alter the retention times of the isomers, especially given the basic nature of the pyridine nitrogen.[15]

  • Supercritical Fluid Chromatography (SFC): Preparative SFC can be an excellent alternative to HPLC for isomer separation, often providing faster separations with reduced solvent consumption.

  • Recrystallization: If a solid, carefully controlled recrystallization can sometimes be used to selectively crystallize one isomer, leaving the other in the mother liquor. This may require screening a variety of solvent systems.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and make separation easier. The protecting group could then be removed after separation.

Frequently Asked Questions (FAQs)

Q1: Why are classical indole syntheses often less effective for preparing azaindoles?

A1: The primary reason is the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[4][5] This electronic effect deactivates the ring towards electrophilic substitution, which is a key step in many classical indole syntheses like the Fischer and Bischler-Möhlau methods. It also reduces the nucleophilicity of adjacent functional groups and can make intermediates less stable.[6]

Q2: Which synthetic route is generally considered the most versatile for azaindole synthesis?

A2: While the "best" route depends on the specific target molecule, modern organometallic methods, particularly those catalyzed by palladium, have shown remarkable versatility and a broad substrate scope for the synthesis of azaindoles.[3][8][16] These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to many classical named reactions.[8]

Q3: What is the impact of the position of the nitrogen atom in the pyridine ring on the reactivity and synthesis of azaindoles?

A3: The position of the nitrogen atom significantly influences the electronic properties of the azaindole system and, consequently, the feasibility of different synthetic approaches.[17] For instance, the synthesis of 4- and 6-azaindoles via the Bartoli reaction is generally more successful than for other isomers.[9][11] The Fischer synthesis often works best for 7-substituted 6-azaindoles and 5-substituted 4-azaindoles.[13]

Q4: Are there any particular safety concerns to be aware of during azaindole synthesis?

A4: Many of the reagents used in azaindole synthesis are hazardous and should be handled with appropriate care.

  • Hydrazine derivatives used in the Fischer synthesis are often toxic and potentially carcinogenic.

  • Strong acids and bases like polyphosphoric acid, sodium ethoxide, and organolithium reagents are corrosive and/or pyrophoric.

  • High temperatures and pressures may be required for some reactions, necessitating careful monitoring and appropriate equipment.

  • Azide-containing intermediates , such as those used in the Hemetsberger-Knittel synthesis, are potentially explosive and should be handled with extreme caution.[18]

Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Visualizing Synthetic Pitfalls

Fischer Azaindole Synthesis: Key Challenges

Fischer_Azaindole_Pitfalls cluster_start Starting Materials cluster_challenges Common Pitfalls cluster_outcome Result Pyridylhydrazine Pyridylhydrazine LowNucleophilicity Reduced Nucleophilicity of Hydrazine Pyridylhydrazine->LowNucleophilicity e⁻ withdrawing pyridine N UnfavorableTautomerization Unfavorable Tautomerization Pyridylhydrazine->UnfavorableTautomerization Carbonyl Aldehyde/Ketone Carbonyl->UnfavorableTautomerization LowYield Low or No Azaindole Product LowNucleophilicity->LowYield HighEnergyRearrangement High Activation Energy for [3,3]-Rearrangement UnfavorableTautomerization->HighEnergyRearrangement HighEnergyRearrangement->LowYield

Caption: Key challenges in the Fischer synthesis of azaindoles.

General Troubleshooting Workflow for Azaindole Synthesis

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start If impure, purify & restart OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckPurity->OptimizeConditions If pure ScreenCatalysts Screen Catalysts (Lewis vs. Brønsted) OptimizeConditions->ScreenCatalysts Success Successful Synthesis OptimizeConditions->Success Optimization successful ChangeSolvent Change Solvent ScreenCatalysts->ChangeSolvent ScreenCatalysts->Success Optimization successful ConsiderAlternatives Consider Alternative Synthetic Route ChangeSolvent->ConsiderAlternatives ChangeSolvent->Success Optimization successful ConsiderAlternatives->Success New route works Failure Persistent Failure ConsiderAlternatives->Failure New route fails

Caption: A systematic approach to troubleshooting azaindole synthesis.

References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. Benchchem.
  • Understanding and Interrupting the Fischer Azaindolization Reaction. PMC.
  • Why Do Some Fischer Indolizations Fail?. PMC - NIH.
  • Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews (RSC Publishing). DOI:10.1039/B607868K.
  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Research on the Synthesis Methods of Pyridine-Fused Five-Membered Heterocyclic Compounds: Construction Strategies for Nitrogen-Containing Indole Fused Systems (Part Two). Oreate AI Blog.
  • Organometallic methods for the synthesis and functionalization of azaindoles. PubMed.
  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications.
  • Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews (RSC Publishing).
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.
  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF.
  • Bartoli indole synthesis. Wikipedia.
  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Benchchem.
  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
  • Hemetsberger indole synthesis. Wikipedia.
  • Madelung synthesis. Wikipedia.
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Easy purification of isomers with prepacked glass columns. Chromatography Today.

Sources

troubleshooting unexpected results in biological assays with 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results in biological assays. As a foundational scaffold in many small molecule inhibitor programs, particularly targeting kinases, its behavior can be complex. This guide provides a logical, experience-driven framework for identifying the root cause of experimental issues and implementing effective solutions.

Part 1: Compound-Centric Troubleshooting: Is Your Reagent the Real Issue?

Before troubleshooting the assay, we must validate the primary reagent. A significant portion of unexpected results originates from problems with the compound's purity, solubility, or stability.

Q1: My results are inconsistent or non-reproducible. How can I verify the quality of my 6-Methyl-1H-pyrrolo[3,2-b]pyridine sample?

A1: Inconsistent results are often the first sign of issues with compound integrity. Before investing more time in assay optimization, it is critical to confirm the identity and purity of your small molecule.

  • Identity Confirmation: The structure of your compound should be unequivocally confirmed. For novel syntheses, this is non-negotiable. For commercial compounds, it is best practice to verify the material upon receipt, as batch-to-batch variability can occur. The primary method is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a detailed fingerprint of the molecule's structure.

  • Purity Assessment: Purity should be assessed using a high-resolution method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This will not only quantify the purity but also help identify potential impurities or degradation products. A purity level of >95% is recommended for most biological assays, with >98% being ideal for sensitive mechanistic studies.

  • Residual Solvents & Salts: Be aware of residual solvents from synthesis or purification (e.g., DMSO, triethylamine) which can impact your assays. NMR can often detect these. Similarly, if the compound is a salt (e.g., HCl salt), the counter-ion can affect pH and solubility.

Q2: I'm observing precipitation in my assay plate or stock solution. What is the best way to handle the solubility of this compound?

A2: The pyrrolopyridine scaffold can present solubility challenges. Precipitation leads to an inaccurate compound concentration, which is a primary cause of weak or variable potency.[1]

Step 1: Solvent Selection & Stock Preparation Your primary stock solution should be prepared in a 100% organic solvent at a high concentration (e.g., 10-50 mM). Dimethyl sulfoxide (DMSO) is the most common choice.

Step 2: Aqueous Media Dilution The critical step is the dilution into your aqueous assay buffer or cell culture media. Avoid making large dilution steps directly into the aqueous buffer. A serial dilution approach is recommended.

Troubleshooting Solubility Issues:

Problem Potential Cause Recommended Solution
Precipitation in stock Concentration is above the solubility limit in the chosen solvent.Try a different organic solvent (e.g., Ethanol, DMF). If precipitation persists, gently warm the solution (e.g., to 37°C) and vortex. Centrifuge before use and take the supernatant.
Precipitation in assay "Crashing out" upon dilution into aqueous buffer.Decrease the final concentration of the organic solvent (typically aim for <0.5% DMSO). Perform serial dilutions in media/buffer containing a small amount of serum or a non-ionic surfactant like Tween-20 if compatible with your assay.
Inconsistent results Micro-precipitation not visible to the naked eye.After preparing your final working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. This removes insoluble aggregates.
Q3: My compound's activity seems to decrease over time. How should I handle storage and stability?

A3: Degradation is a common but often overlooked issue. The stability of 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives can be influenced by storage conditions, solvent, and assay components.

  • Long-Term Storage: As a lyophilized powder, the compound should be stored at -20°C or -80°C, desiccated, and protected from light.[2]

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[2] Store these aliquots at -20°C or -80°C.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. Do not store compounds diluted in cell culture media or assay buffers for extended periods, as hydrolysis or reaction with media components can occur.

Part 2: Biochemical (Cell-Free) Assay Troubleshooting

These assays, which use purified proteins, are essential for determining direct inhibitory activity (e.g., IC50).

Q4: I see no inhibition, or the IC50 value is much higher than expected. What are the likely causes?

A4: This is a frequent challenge. Assuming your compound's integrity is confirmed (Part 1), the issue likely lies within the assay's biochemical parameters. The key is to systematically rule out potential causes.

G start Observation: High IC50 or No Inhibition check_compound Step 1: Compound Validation - Purity & Identity (LC-MS, NMR) - Solubility in Assay Buffer - Stability (Fresh vs. Old Stock) start->check_compound check_enzyme Step 2: Enzyme & Substrate - Is the enzyme active? (Check literature/datasheet) - Is substrate concentration appropriate? (Ideally at or below Km) check_compound->check_enzyme Passes conclusion_compound Root Cause: Compound Issue check_compound->conclusion_compound Fails check_atp Step 3: Cofactor Concentration (For Kinase Assays) - Is ATP concentration too high? (Competes with inhibitor) check_enzyme->check_atp Passes conclusion_assay Root Cause: Assay Condition Issue check_enzyme->conclusion_assay Fails check_interference Step 4: Assay Interference - Does compound inhibit a blank reaction? (No enzyme control) - Does it interfere with detection? (e.g., fluorescence quenching) check_atp->check_interference Passes check_atp->conclusion_assay Fails conclusion_interference Root Cause: Assay Artifact check_interference->conclusion_interference Fails G start Observation: Potent Biochemically, Weak in Cells check_permeability Hypothesis 1: Poor Permeability - Is the compound getting into the cell? - Action: Run a permeability assay (e.g., PAMPA) or infer from physicochemical properties (e.g., LogP). start->check_permeability check_efflux Hypothesis 2: Efflux Pumps - Is the compound being actively removed? - Action: Co-incubate with known efflux pump inhibitors (e.g., Verapamil for P-gp). start->check_efflux check_metabolism Hypothesis 3: Rapid Metabolism - Is the compound being degraded? - Action: Perform a microsomal stability assay. Analyze media for metabolites via LC-MS. start->check_metabolism check_engagement Hypothesis 4: No Target Engagement - Is it binding the target in the cell? - Action: Perform a target engagement assay like CETSA. start->check_engagement conclusion_permeability Root Cause: Low Permeability check_permeability->conclusion_permeability conclusion_efflux Root Cause: Efflux Substrate check_efflux->conclusion_efflux conclusion_metabolism Root Cause: Metabolically Unstable check_metabolism->conclusion_metabolism conclusion_engagement Root Cause: Target Inaccessible or Compensatory Pathways check_engagement->conclusion_engagement

Caption: Diagnostic workflow for potent biochemical inhibitors that fail in cells.

Key Actions:

  • Confirm Target Engagement: This is the most definitive experiment. A Cellular Thermal Shift Assay (CETSA) directly measures whether your compound is binding to its intended target inside intact cells. [1]A positive result in a CETSA confirms the compound is cell-permeable and engages the target. If the CETSA is negative, the issue is likely permeability or efflux.

  • Assess Cell Permeability: The compound must cross the cell membrane. If it is too polar or too large, it may have poor passive diffusion.

  • Investigate Metabolism: Cells contain metabolic enzymes (e.g., Cytochromes P450) that can modify and inactivate small molecules. An in vitro microsomal stability assay can quickly assess this liability.

  • Consider Compensatory Pathways: If target engagement is confirmed but the desired phenotype is absent, the cell may be compensating for the inhibition by upregulating other signaling pathways. [1]

Q6: I'm observing high levels of cytotoxicity at concentrations needed for on-target inhibition. How do I know if this is an off-target effect?

A6: Differentiating on-target toxicity from off-target effects is crucial.

  • Correlate Potency: Compare the cytotoxic concentration (CC50) with the on-target inhibition concentration (IC50) in that same cell line. If they are very close, the toxicity might be an on-target effect. If cytotoxicity occurs at much higher concentrations, it is more likely an off-target or non-specific effect.

  • Use a Structurally Different Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. [1]If both compounds cause the same phenotype at concentrations consistent with their respective IC50s, it strengthens the case for on-target toxicity.

  • Genetic Validation: The gold standard is to use genetic tools. If knocking down or knocking out the target protein with siRNA or CRISPR mimics the phenotype observed with your compound, this is strong evidence for an on-target effect. [1]4. Kinase Selectivity Profiling: The 6-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold is common in kinase inhibitors, which are known to have varying degrees of selectivity. [3][4]A kinase selectivity screen against a broad panel of kinases can identify other potent targets of your compound, which may be responsible for the observed cytotoxicity.

Part 4: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of 6-Methyl-1H-pyrrolo[3,2-b]pyridine with its target protein within a cellular environment. [1] Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your test compound at a relevant concentration (e.g., 5-10x the biochemical IC50) and another set with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell entry (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement. [1]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity. [1] Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of your test compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and ATP (at its Km concentration for each specific kinase).

  • Compound Addition: Add the diluted test compound or a vehicle control to the wells. Allow the reaction to proceed for the recommended time (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the kinase activity (luminescence) against the log of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value for each kinase tested.

References
  • BenchChem Technical Support Center. (2025). Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Reaction Biology. (2024).
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Cusabio.
  • Licht-Murava, A., et al. (2011). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC. [Link]

  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. 6-Methyl-1H-pyrrolo(3,2-b)pyridine. [Link]

  • Schenone, S. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. PMC. [Link]

  • MB-About. Assay Troubleshooting.
  • MySkinRecipes. 6-Methyl-1H-pyrrolo[3,2-b]pyridine.
  • Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • BenchChem Technical Support Center. (2025). Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Al-Ghorbani, M., et al. (2022). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Methyl-1H-pyrrolo[3,2-b]pyridine vs. Azaindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of 6-Methyl-1H-pyrrolo[3,2-b]pyridine Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The Rise of the 4-Azaindole Scaffold

In the landscape of fragment-based drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has long dominated as a bioisostere of indole, particularly in kinase inhibition (e.g., Vemurafenib). However, recent scaffold morphing campaigns have elevated its structural isomer, 6-Methyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative), as a critical pharmacophore for overcoming metabolic liabilities and resistance mechanisms.

This guide objectively compares the biological activity, physicochemical properties, and synthetic utility of the 6-methyl-1H-pyrrolo[3,2-b]pyridine isomer against its primary alternatives: the 7-azaindole and 5-azaindole scaffolds.

Key Finding

While 7-azaindoles excel in ATP-competitive kinase inhibition (JAK, FGFR), the 6-methyl-4-azaindole scaffold demonstrates superior efficacy in anti-tubercular (TB) applications targeting DprE1, offering a distinct advantage in metabolic stability (low CYP inhibition) and solubility compared to its isomers.

Chemical Space & Isomer Definition

To ensure precision, we define the isomers based on the position of the pyridine nitrogen relative to the pyrrole fusion.

Common NameIUPAC NameN-Position (Indole #)Key Application
4-Azaindole (Subject) 1H-pyrrolo[3,2-b]pyridine N4 TB (DprE1), Melanoma (c-Met)
7-Azaindole (Comparator A)1H-pyrrolo[2,3-b]pyridineN7Kinases (JAK, FGFR, CDK8)
5-Azaindole (Comparator B)1H-pyrrolo[3,2-c]pyridineN5FMS Kinase, BET Bromodomain
6-Azaindole (Comparator C)1H-pyrrolo[2,3-c]pyridineN6Less common; Antidiabetic

Biological Activity Profile: 4-Azaindole vs. 7-Azaindole

Anti-Tubercular Activity (Target: DprE1)

The most significant biological differentiation for 6-Methyl-1H-pyrrolo[3,2-b]pyridine is its role as the core scaffold for TBA-7371 (AZ 7371) , a clinical candidate for Tuberculosis.[1]

  • Mechanism: Non-covalent inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme essential for cell wall arabinan synthesis.[1]

  • Scaffold Morphing Data: In optimization studies, shifting the nitrogen from position 7 (pyrrolo[2,3-b]) to position 4 (pyrrolo[3,2-b]) maintained potency while significantly improving physicochemical properties.

Table 1: Comparative Activity in M. tuberculosis (H37Rv Strain)

Compound ScaffoldSubstituentTargetMIC (µM)CYP Inhibition
6-Me-Pyrrolo[3,2-b]pyridine N-(2-hydroxyethyl) amide DprE1 0.78 - 3.12 None (Clean)
Pyrrolo[2,3-b]pyridineVarious amidesDprE10.48 - 2.4Moderate
Indole (Parent)2-carboxamideDprE1> 10 (Weak)High

Insight: The 6-methyl group on the [3,2-b] scaffold is crucial for filling a hydrophobic pocket in DprE1, while the N4 nitrogen acts as a specific H-bond acceptor that is distinct from the N7 of 7-azaindoles.

Kinase Inhibition Profile

While 7-azaindoles are "privileged" kinase scaffolds (binding the hinge region via N1 donor/N7 acceptor), the 4-azaindole ([3,2-b]) presents a different H-bond vector (N1 donor/N4 acceptor).

  • Melanoma (c-Met/VEGFR): 6-substituted pyrrolo[3,2-b]pyridines have shown IC50 values < 1 µM against A375 melanoma cell lines, comparable to Sorafenib.

  • Selectivity: The [3,2-b] isomer often shows lower promiscuity than [2,3-b] because the N4 position is less accommodated by the standard ATP-binding hinge geometry of many kinases, allowing for the design of highly selective inhibitors (e.g., for FMS kinase or DprE1).

Visualizing the Mechanism: DprE1 Inhibition

The following diagram illustrates the pathway blocked by 6-methyl-1H-pyrrolo[3,2-b]pyridine derivatives (TBA-7371) in Mycobacterium tuberculosis.

DprE1_Pathway DPR Decaprenylphosphoryl- beta-D-ribose (DPR) Intermediate Keto-Intermediate DPR->Intermediate Catalysis DprE1 Enzyme: DprE1 (Oxidation step) DprE1->Intermediate Facilitates Lysis Cell Lysis (Bactericidal) DprE1->Lysis Inhibition leads to DPA Decaprenylphosphoryl- beta-D-arabinose (DPA) Intermediate->DPA Catalysis DprE2 Enzyme: DprE2 (Reduction step) DprE2->DPA Facilitates CellWall Arabinogalactan Biosynthesis DPA->CellWall Inhibitor 6-Methyl-1H-pyrrolo[3,2-b]pyridine (TBA-7371) Inhibitor->DprE1 Non-covalent Inhibition (IC50 ~10 nM)

Caption: Mechanism of Action for 6-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives in TB therapy. The scaffold blocks DprE1, halting cell wall synthesis.[2]

Experimental Protocols

Synthesis of the 6-Methyl-1H-pyrrolo[3,2-b]pyridine Core

Note: The [3,2-b] system is synthetically more challenging than the [2,3-b] system. The following protocol is adapted from optimized routes for TBA-7371 intermediates.

Reagents: 3-amino-2-methylpyridine, Ethyl pyruvate, POCl3.

  • Cyclization: React 3-amino-2-methylpyridine with ethyl pyruvate in the presence of acid catalyst to form the pyruvate imine.

  • Fischer Indole-like Cyclization: Heat in Dowtherm A or polyphosphoric acid (PPA) at 200°C+ to effect cyclization to the pyrrolo[3,2-b]pyridine core.

  • Functionalization:

    • Step A (Chlorination): Treat with POCl3 to generate the 3-chloro derivative (if needed) or activate the C3 position.

    • Step B (Methylation): If the 6-methyl is not present in the starting pyridine, it must be introduced via Pd-catalyzed coupling (Suzuki) using methylboronic acid on a 6-bromo intermediate.

    • Step C (Amide Coupling): For TBA-7371 analogs, react the 3-carboxylic acid derivative with ethanolamine using HATU/DIPEA in DMF.

DprE1 Enzymatic Inhibition Assay

Purpose: To quantify the IC50 of the isomer against the purified DprE1 enzyme.

  • Enzyme Prep: Recombinant M. tuberculosis DprE1 (expressed in E. coli).

  • Substrate: Farnesylphosphoryl-β-D-ribose (FPR) as a surrogate for DPR.

  • Reaction Mix: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.5 mM FPR, 0.5 mM DCPIP (electron acceptor).

  • Procedure:

    • Add test compound (dissolved in DMSO) to the reaction mix.

    • Initiate reaction by adding purified DprE1 (20 nM final).

    • Detection: Monitor the reduction of DCPIP by measuring absorbance decrease at 600 nm over 30 minutes.

  • Analysis: Fit the initial velocity vs. inhibitor concentration to the Hill equation to determine IC50.

Scaffold Morphing Logic

Why choose [3,2-b] over [2,3-b]? The decision is often driven by ADME properties.

Scaffold_Morphing Indole Indole Scaffold (High Lipophilicity, Metabolic Liabilty) Azaindole7 7-Azaindole (Pyrrolo[2,3-b]) Excellent Kinase Potency Moderate Solubility Indole->Azaindole7 Bioisosteric Replacement (N for CH) Azaindole4 4-Azaindole (Pyrrolo[3,2-b]) (6-Methyl Derivative) Lower CYP Inhibition Improved Solubility Specific DprE1 Fit Azaindole7->Azaindole4 Scaffold Morphing (N-Translocation)

Caption: Rational design flow moving from Indole to 4-Azaindole to optimize metabolic stability.

References

  • BenchChem. (2025).[2][3] DprE1-IN-1: A Technical Guide to its Discovery and Synthesis. Retrieved from

  • Shirude, P. S., et al. (2013).[4] Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo.[5] Journal of Medicinal Chemistry. Retrieved from

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ProbeChem. (2025). TBA-7371 (AZ 7371) Biological Activity and Data. Retrieved from [1]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

Sources

Cross-Validation of Analytical Methods for 6-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Development

Executive Summary & Strategic Context

In the development of kinase inhibitors, 6-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 13625-06-4) serves as a "privileged scaffold." However, its utility is frequently compromised by a specific analytical challenge: regioisomeric impurity . The synthesis of 5-azaindoles often produces trace amounts of 4-, 6-, and 7-azaindole isomers which possess identical molecular weights (MW 132.16 g/mol ) and similar polarities, making them indistinguishable by standard low-resolution LC-MS.

This guide details the cross-validation of two orthogonal analytical workflows:

  • High-Performance Liquid Chromatography (HPLC-UV): The routine method for impurity profiling.

  • Quantitative NMR (qNMR): The primary reference method for absolute purity assignment.

The Core Thesis: While HPLC provides superior sensitivity for trace impurities (<0.1%), it relies on reference standards that may themselves be impure. qNMR acts as the "Truth Standard," validating the HPLC assignment and establishing the absolute potency of the reference material.

Comparative Methodological Landscape

The following table contrasts the performance metrics of the two primary methods evaluated for this compound.

FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR (Internal Standard)
Primary Utility Impurity Profiling & Routine QCAbsolute Purity Determination (Potency)
Specificity High (Separates regioisomers)High (Distinct chemical shifts for isomers)
Reference Standard Required (Must be pre-characterized)Not Required (Uses unrelated internal std)
LOD/LOQ Excellent (<0.05%)Moderate (~0.5 - 1.0%)
Precision (RSD) < 1.0%< 1.0% (with optimized relaxation delay)
Weakness Susceptible to peak tailing (basic N)Lower sensitivity; requires deuterated solvents

Deep Dive: Experimental Protocols

Protocol A: HPLC-UV Method (The "Workhorse")

Objective: To achieve baseline separation of 6-Methyl-1H-pyrrolo[3,2-b]pyridine from its likely regioisomers.

Causality of Choice: Azaindoles possess a basic pyridine nitrogen (pKa ~8). Standard neutral silica columns cause severe peak tailing due to silanol interactions. We utilize a high-pH stable C18 column to deprotonate the basic nitrogen, sharpening the peak shape and improving resolution.

Method Parameters:

  • Column: XBridge C18 (or equivalent high-pH stable), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 285 nm (λmax for 5-azaindole core).

  • Column Temp: 30°C.

Self-Validating System Suitability:

  • Tailing Factor (Tf): Must be < 1.5. (If >1.5, column pH stability is compromised).

  • Resolution (Rs): > 2.0 between the main peak and the nearest regioisomer (typically elutes immediately prior).

Protocol B: qNMR Method (The "Truth" Standard)

Objective: To determine absolute purity (w/w%) without an identical reference standard.

Causality of Choice: qNMR relies on the fundamental proportionality between signal integration and molar concentration. It is immune to the absorption coefficient errors that plague UV methods.

Method Parameters:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6 (Ensures full solubility of the polar azaindole).

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why Maleic Acid? It has a singlet at ~6.3 ppm, which falls in a clear window for 6-Methyl-1H-pyrrolo[3,2-b]pyridine (aromatic protons at 7.0–8.5 ppm; methyl group at ~2.4 ppm).

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1).

    • Crucial Step: The T1 relaxation time of the aromatic protons is long. Setting d1 < 5*T1 results in incomplete magnetization recovery and under-quantification.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4]

Cross-Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for cross-validating the purity of a new batch of 6-Methyl-1H-pyrrolo[3,2-b]pyridine.

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_qNMR Method B: qNMR Start Crude 6-Methyl-1H-pyrrolo[3,2-b]pyridine HPLC_Run Run HPLC (pH 10) Start->HPLC_Run NMR_Run Run qNMR (DMSO-d6) Start->NMR_Run HPLC_Calc Calculate Area % (Purity) HPLC_Run->HPLC_Calc Compare Compare Results (|HPLC - qNMR|) HPLC_Calc->Compare NMR_Calc Calculate w/w % (Potency) NMR_Run->NMR_Calc NMR_Calc->Compare Decision1 Difference < 2.0%? Compare->Decision1 Pass VALIDATED Assign qNMR value as Potency Decision1->Pass Yes Fail DISCREPANCY Investigate Decision1->Fail No Investigate Check: 1. UV Response Factors 2. Non-UV Impurities (Salts) 3. Water Content (KF) Fail->Investigate

Caption: Parallel workflow for orthogonal validation. Discrepancies >2% trigger investigation into non-chromophoric impurities (e.g., inorganic salts) or water content.

Discrepancy Analysis: When Methods Disagree

In the validation of 6-Methyl-1H-pyrrolo[3,2-b]pyridine, a common scenario involves HPLC showing 99.5% purity while qNMR shows 95.0% .

Root Cause Analysis:

  • Response Factor Bias: HPLC Area% assumes all components have the same extinction coefficient. If the main impurity is a synthetic precursor with low UV absorbance at 285 nm, HPLC overestimates purity.

  • "Invisible" Impurities: HPLC-UV cannot detect inorganic salts (e.g., NaCl from workup) or residual solvents (unless specific GC methods are used). qNMR detects all protonated species and, by mass balance, reveals the presence of "invisible" salts (via lower overall weight potency).

  • Hygroscopicity: Azaindoles can be hygroscopic. A 4% water content (undetected by UV) will lower the qNMR w/w% but leave HPLC Area% unchanged. Corrective Action: Perform Karl Fischer (KF) titration.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

    • Core grounding for the validation parameters (Specificity, Accuracy) used in this guide.
  • Song, J. J., et al. (2007).[7][8] "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 36, 1120-1132.[7] Retrieved from [Link]

    • Source for the synthetic routes that generate the regioisomeric impurities discussed.
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(10), 4931–4937. Retrieved from [Link]

    • Authoritative source for the qNMR calculation protocol and "absolute purity" concept.
  • Popović, G., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Records of Natural Products, 10(6), 726-736. Retrieved from [Link]

    • Provides the experimental basis for the cross-valid

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive, in-depth technical comparison of novel 6-Methyl-1H-pyrrolo[3,2-b]pyridine analogs through a meticulously designed molecular docking workflow. We will explore the rationale behind targeting key oncogenic kinases—Aurora A, PIM-1, and VEGFR-2—and provide a step-by-step protocol for performing and analyzing comparative docking studies using industry-standard software. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Novel Pyrrolopyridine Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern oncology drug discovery. The pyrrolopyridine core, an isostere of purine, is a common feature in many ATP-competitive kinase inhibitors. While various isomers of pyrrolopyridine have been extensively studied, the 6-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold remains a relatively underexplored chemical space with significant therapeutic potential.

This guide focuses on a comparative molecular docking study of a focused library of hypothetical 6-Methyl-1H-pyrrolo[3,2-b]pyridine analogs against three clinically relevant kinases:

  • Aurora A Kinase: A serine/threonine kinase that is a key regulator of mitosis. Its overexpression is frequently observed in various cancers, making it a validated target for cancer therapy.

  • PIM-1 Kinase: A constitutively active serine/threonine kinase involved in cell survival and proliferation. PIM-1 is overexpressed in many hematological malignancies and solid tumors.

  • VEGFR-2: A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

By systematically evaluating the binding potential of our designed analogs against these targets, we aim to identify promising lead compounds and elucidate key structure-activity relationships (SAR) that can guide future optimization efforts.

The Strategic Workflow of a Comparative Docking Study

A robust and reproducible docking study is more than just generating binding scores; it's a systematic process of preparation, execution, and critical analysis. The causality behind each step is crucial for obtaining meaningful and reliable results.

workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Analogs & Reference) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen Input Ligands protein_prep Protein Preparation (PDB Crystal Structures) protein_prep->grid_gen Input Receptor docking Molecular Docking (AutoDock Vina) grid_gen->docking Search Space results_analysis Results Analysis (Binding Affinity & Pose) docking->results_analysis Docked Poses visualization Visualization (PyMOL) results_analysis->visualization Interpretation

Figure 1: A high-level overview of the comparative molecular docking workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating reference compounds and established best practices.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The core docking engine for predicting binding modes and affinities.[1]

  • PyMOL: A molecular visualization system for analyzing docking results and creating high-quality images.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Ligand Preparation
  • Analog Design: A focused library of hypothetical 6-Methyl-1H-pyrrolo[3,2-b]pyridine analogs (designated as SMP-01 to SMP-05 ) will be designed with varying substitutions at key positions to probe the chemical space around the core scaffold. A known inhibitor for each kinase target will be used as a reference compound.

  • 3D Structure Generation: The 2D structures of the analogs and reference compounds will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures will be energy-minimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • File Format Conversion: The optimized ligand structures will be converted to the PDBQT file format using AutoDock Tools. This format includes atomic charges and torsional degrees of freedom.

Protein Preparation
  • PDB Structure Selection: High-resolution crystal structures of the target kinases complexed with a ligand will be downloaded from the PDB.

    • Aurora A: PDB ID: 2X6E[2]

    • PIM-1: PDB ID: 5O13[3]

    • VEGFR-2: PDB ID: 3VHE[4]

  • Protein Cleaning: Using PyMOL, all water molecules and non-essential co-factors will be removed from the PDB files. Only the protein chain(s) containing the active site will be retained.

  • Preparation for Docking: The cleaned protein structures will be prepared using AutoDock Tools. This involves adding polar hydrogens, assigning Kollman charges, and merging non-polar hydrogens. The final prepared protein structures will be saved in the PDBQT format.

Grid Box Generation
  • Defining the Active Site: The binding site for each kinase will be defined based on the position of the co-crystallized ligand in the PDB structure.

  • Grid Box Setup: A grid box will be generated using AutoDock Tools, centered on the co-crystallized ligand and with dimensions large enough to encompass the entire active site, allowing for sufficient conformational sampling of the docked ligands. For this study, a grid box of 25 x 25 x 25 Å is recommended.

Molecular Docking with AutoDock Vina
  • Configuration File: A configuration file (conf.txt) will be created for each docking run, specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search (a value of 8 is generally a good starting point).

  • Running the Docking Simulation: The docking simulation will be initiated from the command line using the AutoDock Vina executable, referencing the configuration file.

  • Output Files: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores, and a log file summarizing the results.

docking_process cluster_inputs Inputs cluster_outputs Outputs receptor_pdbqt Receptor.pdbqt vina_exe AutoDock Vina Execution receptor_pdbqt->vina_exe ligand_pdbqt Ligand.pdbqt ligand_pdbqt->vina_exe config_txt conf.txt (Grid Parameters) config_txt->vina_exe output_pdbqt Output_poses.pdbqt vina_exe->output_pdbqt log_txt Log_file.txt (Binding Affinities) vina_exe->log_txt

Sources

A Comparative Guide to the Therapeutic Potential of 1H-pyrrolo[3,2-b]pyridine Derivatives as GluN2B-Selective Negative Allosteric Modulators in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of GluN2B-Selective Modulation

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, including neuropathic pain and major depressive disorder. The NMDA receptor is a heterotetrameric ion channel, and the subunit composition dictates its physiological and pharmacological properties. Of particular interest is the GluN2B subunit, which is predominantly expressed in the forebrain and plays a crucial role in synaptic plasticity and excitotoxicity. Selective negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors offer a promising therapeutic strategy, aiming to temper pathological receptor overactivation without the debilitating side effects associated with non-selective NMDA receptor antagonists.

This guide provides an in-depth comparison of a novel class of GluN2B NAMs based on the 1H-pyrrolo[3,2-b]pyridine scaffold with established alternative modulators. We will delve into the experimental data from animal models, providing a framework for evaluating the therapeutic potential of these compounds.

The 1H-pyrrolo[3,2-b]pyridine Scaffold: A New Frontier in GluN2B Modulation

Recent high-throughput screening has identified the 1H-pyrrolo[3,2-b]pyridine core as a potent and selective scaffold for GluN2B NAMs. Extensive lead optimization has focused on enhancing brain penetration, minimizing off-target effects such as cytochrome P450 inhibition and hERG channel binding, and improving metabolic stability.

In Vivo Target Engagement of a Lead 1H-pyrrolo[3,2-b]pyridine Derivative

A key determinant of a CNS drug's therapeutic potential is its ability to engage its target in the brain at relevant doses. In vivo receptor occupancy studies in rats have been conducted for a lead compound from the 1H-pyrrolo[3,2-b]pyridine series, Compound 9 . These studies demonstrate exceptional brain penetration and target engagement.

CompoundAnimal ModelRoute of AdministrationDose for >75% Receptor OccupancyED₅₀ for Receptor Occupancy
Compound 9 RatOral10 mg/kg2.0 mg/kg[1][2]

Table 1: In Vivo Receptor Occupancy of Compound 9.

These data highlight the potency of the 1H-pyrrolo[3,2-b]pyridine scaffold, achieving significant target engagement at a low oral dose. This is a critical advantage, suggesting a favorable therapeutic window and a lower likelihood of dose-limiting side effects.

Comparative Analysis with Alternative GluN2B Antagonists

To contextualize the therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine class, we will compare it with two well-characterized GluN2B-selective antagonists: Ro 25-6981 and Traxoprodil (CP-101,606) . These compounds have been extensively studied in animal models of neuropathic pain and depression.

Efficacy in Animal Models of Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage to the somatosensory nervous system. The GluN2B subunit is a key player in the central sensitization processes that underlie this condition.

Ro 25-6981 has demonstrated significant efficacy in rodent models of neuropathic pain. In rats with spinal nerve ligation, intrathecal administration of Ro 25-6981 produces a dose-dependent increase in the paw withdrawal threshold, indicating a reduction in mechanical allodynia.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey Finding
Ro 25-6981 Rat (Spinal Nerve Ligation)Intrathecal10-1000 µgDose-dependent increase in paw withdrawal threshold, with a significant effect observed at 100 µg and a marked increase at 1000 µg, without significant motor dysfunction.[3]
Ro 25-6981 Rat (Chronic Constriction Injury)Intrathecal30-300 nmolAttenuated thermal hyperalgesia, with a peak effect at 300 nmol.[4]

Table 2: Efficacy of Ro 25-6981 in Animal Models of Neuropathic Pain.

Efficacy in Animal Models of Depression

Dysregulation of glutamatergic signaling is increasingly recognized as a key factor in the pathophysiology of major depressive disorder. GluN2B antagonists have shown rapid antidepressant-like effects in preclinical models.

Traxoprodil (CP-101,606) has been evaluated in the forced swim test in mice, a widely used model to screen for antidepressant activity.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey Finding
Traxoprodil MouseIntraperitoneal20-40 mg/kgSignificantly reduced immobility time, indicative of an antidepressant-like effect.[5]

Table 3: Efficacy of Traxoprodil in an Animal Model of Depression.

Experimental Protocols: A Guide for Preclinical Evaluation

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key behavioral assays.

Workflow for Assessing Therapeutic Potential in Animal Models

G cluster_0 Compound Administration and PK/PD cluster_1 Behavioral Phenotyping cluster_2 Mechanism of Action A Select Compound (e.g., 1H-pyrrolo[3,2-b]pyridine derivative) B Dose Formulation and Administration (e.g., Oral Gavage) A->B C Pharmacokinetic Analysis (Blood and Brain Samples) B->C D Receptor Occupancy Study (Ex Vivo Autoradiography) B->D E Animal Model Induction (e.g., Spinal Nerve Ligation for Neuropathic Pain, Chronic Mild Stress for Depression) B->E F Behavioral Testing (Von Frey or Forced Swim Test) E->F G Data Analysis and Interpretation F->G H Tissue Collection (e.g., Hippocampus, Prefrontal Cortex) G->H I Western Blot or Immunohistochemistry (e.g., p-mTOR, p-S6K) H->I J Pathway Analysis I->J

Caption: Experimental workflow for evaluating GluN2B modulators.

Protocol 1: Von Frey Test for Mechanical Allodynia in Rats

This protocol is used to assess the mechanical sensitivity threshold in the context of neuropathic pain.

Materials:

  • Von Frey filaments or an electronic Von Frey apparatus

  • Elevated wire mesh stand

  • Plexiglass enclosures for individual animals

Procedure:

  • Acclimation: Place the rats in the individual Plexiglass enclosures on the wire mesh stand for at least 15-30 minutes before testing to allow for acclimation to the environment.[6]

  • Filament Application: Apply the Von Frey filament to the plantar surface of the hind paw. For manual filaments, start with a filament in the middle of the force range and use the up-down method to determine the 50% withdrawal threshold.[7] For an electronic apparatus, apply increasing force until the rat withdraws its paw.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Data Recording: Record the force at which the paw withdrawal occurs. Repeat the measurement several times with at least a 5-minute interval between stimulations to determine a reliable threshold.[8]

Protocol 2: Forced Swim Test in Mice

This test is a widely used assay to evaluate depressive-like behavior.

Materials:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)

  • Water maintained at 23-25°C

  • A stopwatch and video recording equipment

Procedure:

  • Preparation: Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.[9]

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.[10]

  • Test Session: Gently place the mouse into the water-filled cylinder. The test duration is typically 6 minutes.[1]

  • Behavioral Scoring: The last 4 minutes of the test are typically analyzed.[1] Score the duration of immobility, which is defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water.

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

Mechanism of Action: The mTOR Signaling Pathway

The therapeutic effects of GluN2B antagonism are thought to be mediated, at least in part, through the modulation of intracellular signaling cascades. One key pathway is the mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of protein synthesis, synaptic plasticity, and cell survival.

Under basal conditions, the activation of GluN2B-containing NMDA receptors can exert a tonic inhibition on the mTOR pathway. By antagonizing these receptors, compounds like the 1H-pyrrolo[3,2-b]pyridine derivatives can disinhibit mTOR signaling, leading to increased protein synthesis and potentially contributing to their antidepressant and neuroprotective effects.

G GluN2B GluN2B-NMDA Receptor TSC TSC1/TSC2 Complex GluN2B->TSC Activates Pyrrolo 1H-pyrrolo[3,2-b]pyridine (Compound 9) Pyrrolo->GluN2B Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynth Protein Synthesis (Synaptic Plasticity, Cell Survival) S6K->ProteinSynth eIF4EBP1->ProteinSynth Inhibits

Caption: mTOR signaling pathway downstream of GluN2B antagonism.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly promising class of selective GluN2B negative allosteric modulators. The demonstrated high in vivo receptor occupancy at low oral doses for lead compounds like Compound 9 strongly suggests the potential for significant therapeutic efficacy in animal models of neuropathic pain and depression.

Compared to established alternatives such as Ro 25-6981 and Traxoprodil, the 1H-pyrrolo[3,2-b]pyridine derivatives offer a novel chemical space with the potential for an improved safety and pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a clear path for the direct comparative evaluation of these compounds in relevant preclinical models.

Future research should focus on:

  • Conducting in vivo efficacy studies with lead 1H-pyrrolo[3,2-b]pyridine derivatives in validated animal models of neuropathic pain and depression to establish a direct link between receptor occupancy and therapeutic effect.

  • Performing head-to-head comparative studies with Ro 25-6981 and Traxoprodil to benchmark the efficacy and therapeutic window of the 1H-pyrrolo[3,2-b]pyridine class.

  • Further elucidating the downstream signaling consequences of GluN2B modulation by these novel compounds to confirm and expand upon the role of the mTOR pathway.

By systematically addressing these points, the full therapeutic potential of 6-Methyl-1H-pyrrolo[3,2-b]pyridine and its analogs can be thoroughly confirmed, paving the way for the development of novel and improved treatments for debilitating neurological and psychiatric disorders.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods in molecular biology (Clifton, N.J.) (Vol. 533, pp. 109–124). [Link]

  • Chrovian, C. C., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS medicinal chemistry letters, 10(3), 261–266. [Link]

  • Deumens, R., et al. (2007). Assessment of mechanical allodynia in rats using the electronic von Frey test. Bio-protocol, 6(18), e1938. [Link]

  • Poleszak, E., et al. (2015). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacological reports : PR, 67(6), 1159–1164. [Link]

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336. [Link]

  • Qu, X. X., et al. (2009). Role of the spinal cord NR2B-containing NMDA receptors in the development of neuropathic pain. Experimental neurology, 215(2), 298–307. [Link]

  • Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat with a new electronic pressure application measurement device. Journal of neuroscience methods, 53(1), 55–63. [Link]

  • Dixon, W. J. (1980). Efficient analysis of experimental observations. Annual review of pharmacology and toxicology, 20, 441–462. [Link]

  • Hoeffer, C. A., & Klann, E. (2010). mTOR signaling: at the crossroads of plasticity, memory and disease. Trends in neurosciences, 33(2), 67–75. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]

  • Preskorn, S. H., et al. (2008). An open-label, randomized, parallel-group, flexible-dose study of the safety and efficacy of the NR2B-selective N-methyl-D-aspartate antagonist, CP-101,606, in combination with paroxetine in patients with treatment-resistant major depressive disorder. Journal of clinical psychopharmacology, 28(6), 631–637. [Link]

  • Saotome, K., et al. (2008). The role of the mTOR signaling pathway in the induction of synaptic plasticity in the hippocampus. Molecular brain, 1, 13. [Link]

  • protocols.io. (2020). Protocol for Electronic von Frey. [Link]

  • Kim, K. J., et al. (2012). Effect of NMDA NR2B antagonist on neuropathic pain in two spinal cord injury models. Pain, 153(6), 1145–1153. [Link]

  • Chrovian, C. C., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Publications. [Link]

  • Zarate, C. A., Jr, et al. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression. Archives of general psychiatry, 63(8), 856–864. [Link]

  • Lee, G., et al. (2018). N-methyl D-aspartate receptor subtype 2B antagonist, Ro 25-6981, attenuates neuropathic pain by inhibiting postsynaptic density 95 expression. Molecular pain, 14, 1744806918776888. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 2
6-Methyl-1H-pyrrolo[3,2-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.